1-(2-Pyridinyl)-4-piperidinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINLSYKXBADTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436629 | |
| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144465-94-1 | |
| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Pyridinyl)-4-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 1-(2-Pyridinyl)-4-piperidinamine. This molecule holds potential as a valuable building block in medicinal chemistry and drug discovery due to the presence of both a pyridine ring, a common motif in pharmacologically active compounds, and a piperidinamine scaffold. This guide details a plausible experimental protocol for its synthesis via a Buchwald-Hartwig amination, outlines the expected analytical data for its characterization, and presents the logical workflow of the process.
Synthesis
The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its efficiency in forming carbon-nitrogen bonds. The proposed reaction involves the coupling of a halo-pyridine, such as 2-bromopyridine, with 4-aminopiperidine. To ensure selectivity and prevent self-coupling or reaction at the primary amine of 4-aminopiperidine, a protecting group strategy is employed. The 4-amino group of piperidine is protected, for instance, with a tert-butyloxycarbonyl (Boc) group prior to the coupling reaction. The final step involves the deprotection of the 4-amino group to yield the target compound.
Proposed Synthetic Scheme
The overall synthetic strategy is a two-step process:
-
Buchwald-Hartwig Amination: Coupling of 2-bromopyridine with tert-butyl piperidin-4-ylcarbamate.
-
Deprotection: Removal of the Boc protecting group to yield this compound.
Experimental Protocols
Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (Protected Intermediate)
Materials:
-
2-Bromopyridine
-
tert-Butyl piperidin-4-ylcarbamate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq.), tert-butyl piperidin-4-ylcarbamate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.
Synthesis of this compound (Final Product)
Materials:
-
tert-Butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Standard glassware
Procedure:
-
Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate in dichloromethane.
-
To this solution, add an excess of trifluoroacetic acid (e.g., 10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to >10 with a saturated sodium bicarbonate solution or other suitable base.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization Data (Predicted)
As no explicit experimental data for this compound has been found in the searched literature, the following tables summarize the predicted characterization data based on the analysis of its constituent parts (4-aminopiperidine[1] and 2-substituted pyridines) and general principles of spectroscopy.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Pyridine H-6 |
| ~7.5 | t | 1H | Pyridine H-4 |
| ~6.6 | d | 1H | Pyridine H-3 |
| ~6.5 | t | 1H | Pyridine H-5 |
| ~4.2 | d | 2H | Piperidine H-2e, H-6e |
| ~3.0 | t | 2H | Piperidine H-2a, H-6a |
| ~2.8 | m | 1H | Piperidine H-4 |
| ~1.9 | d | 2H | Piperidine H-3e, H-5e |
| ~1.4 | q | 2H | Piperidine H-3a, H-5a |
| (variable) | br s | 2H | -NH₂ |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The amine protons are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~137 | Pyridine C-4 |
| ~113 | Pyridine C-5 |
| ~107 | Pyridine C-3 |
| ~49 | Piperidine C-4 |
| ~46 | Piperidine C-2, C-6 |
| ~33 | Piperidine C-3, C-5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (scissoring) |
| 1590, 1560, 1470, 1430 | Strong-Medium | C=C and C=N stretching (pyridine ring) |
| ~1300 | Medium | C-N stretch (aromatic amine) |
| ~1150 | Medium | C-N stretch (aliphatic amine) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177.1266 | [M]⁺ (Exact Mass) |
| 178.1344 | [M+H]⁺ |
| (various) | Fragmentation pattern corresponding to the loss of amine and piperidine ring fragments. |
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Synthesis and Characterization
Caption: Logical flow from synthesis to structural confirmation.
References
Physicochemical Properties of 1-(2-Pyridinyl)-4-piperidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic amine containing a pyridine ring linked to a piperidine moiety. As a molecule with potential applications in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.
Core Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available for closely related structures, several parameters for the title compound are based on computational predictions and should be confirmed by experimental analysis.
| Property | Value | Data Type |
| Molecular Formula | C₁₀H₁₅N₃ | --- |
| Molecular Weight | 177.25 g/mol | Calculated |
| Exact Mass | 177.1266 g/mol | Calculated |
| Melting Point | 76-79 °C | Experimental Range |
| Boiling Point | 340.6 °C at 760 mmHg | Predicted |
| Density | 1.144 g/cm³ | Predicted |
| pKa | 9.0 (predicted) | Predicted |
| XLogP3 | 1.1 | Predicted |
| Aqueous Solubility | Data not available | --- |
Note: The predicted values are computationally derived and serve as estimations. Experimental verification is highly recommended.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be determined using the capillary method.[1]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer calibrated against a standard[2]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[3]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. This range is the melting point of the substance.[4]
-
Replicate Measurements: The procedure should be repeated at least twice with fresh samples to ensure reproducibility.[4]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[5][6]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa. The pKa corresponds to the pH at which the compound is 50% ionized.[7]
Apparatus:
-
pH meter with a combination pH electrode[5]
-
Automatic titrator or a burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Procedure:
-
Solution Preparation: A known concentration of the sample (e.g., 1 mM) is prepared in water or a suitable co-solvent if the compound has low aqueous solubility.[5] The ionic strength of the solution is kept constant by adding a background electrolyte like KCl (e.g., 0.15 M).[5]
-
Titration: The solution is placed in the titration vessel and stirred. For a basic compound, a standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.[8]
-
Data Collection: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[5]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point.[7] For polyprotic substances, multiple pKa values can be determined.[9]
LogP / LogD Determination (Shake-Flask Method)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for all ionic species at a specific pH.[10] The shake-flask method is the traditional and most reliable method for determining these values.[11][12]
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentration of the compound in each phase is measured after equilibrium is reached.[12]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional, to aid phase separation)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (water or buffer of a specific pH, e.g., 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.[13]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The other phase is then added, and the mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.[13][14]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to break up any emulsions.[11]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]
-
Calculation: The LogD (or LogP) is calculated using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[13]
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences drug absorption and formulation. Two common methods for its determination are the turbidimetric (kinetic) and thermodynamic solubility assays.
1. Turbidimetric (Kinetic) Solubility Assay
This is a high-throughput method used for early-stage drug discovery.[16][17]
Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates, causing turbidity, is determined by measuring the light scattering or absorbance.[18][19]
Apparatus:
-
Plate reader capable of measuring absorbance or nephelometry
-
96-well plates
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in DMSO (e.g., 10 mM).[18]
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.[18]
-
Addition to Buffer: An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another 96-well plate.[18]
-
Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C). The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).[17][18]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank.[18]
2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the solubility of a compound at equilibrium and is considered more representative of the true solubility.[20][21]
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured after separating the undissolved solid.[21]
Apparatus:
-
Vials with screw caps
-
Shaker or rotator
-
Filtration or centrifugation system to separate solid from the solution
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Equilibration: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest.[20]
-
Incubation: The vials are sealed and agitated (e.g., shaken or rotated) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[20][22]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.[22]
-
Concentration Measurement: The concentration of the compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC-UV.[21]
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel small molecule compound like this compound.
Conclusion
The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its potential development as a therapeutic agent. The detailed experimental protocols offer practical guidance for researchers to obtain accurate and reliable data, which is essential for building robust structure-activity relationships and for making informed decisions in the drug discovery and development process. The provided workflow illustrates a systematic approach to characterizing novel chemical entities, ensuring that critical data is generated in a logical and efficient manner.
References
- 1. westlab.com [westlab.com]
- 2. library.aocs.org [library.aocs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. jove.com [jove.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. evotec.com [evotec.com]
- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 19. rheolution.com [rheolution.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. evotec.com [evotec.com]
- 22. enamine.net [enamine.net]
An In-depth Technical Guide to 1-(2-Pyridinyl)-4-piperidinamine (CAS Number: 144465-94-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety at the nitrogen atom, with an amine group attached to the 4-position of the piperidine ring. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, as both pyridine and piperidine scaffolds are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic route, and a discussion of potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to serve as a valuable resource by consolidating known information and providing a framework for future research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not widely published.
| Property | Value | Source |
| CAS Number | 144465-94-1 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₅N₃ | Calculated |
| Molecular Weight | 177.25 g/mol | Calculated |
| Appearance | Yellow liquid (reported) | Commercial Suppliers |
| Purity | ≥95% (typical) | Commercial Suppliers |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic strategy would involve the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-aminopiperidine. The amino group of 4-aminopiperidine would likely need to be protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) to prevent its reaction with the 2-halopyridine. The synthesis could proceed as follows:
-
Protection of 4-aminopiperidine: 4-aminopiperidine is reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-aminopiperidine.
-
N-Arylation: The protected N-Boc-4-aminopiperidine is then reacted with a 2-halopyridine in the presence of a base (e.g., sodium hydride, potassium carbonate) and optionally a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) to form 1-(2-pyridinyl)-4-(N-Boc-amino)piperidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.
Figure 1: Proposed synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the pyridine ring protons (typically in the aromatic region, δ 6.5-8.5 ppm), the piperidine ring protons (in the aliphatic region, δ 1.5-4.0 ppm), and the amine proton (which may be a broad singlet and its chemical shift would be solvent-dependent).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine and piperidine rings.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.25 g/mol ).
Potential Biological Activity and Mechanism of Action
Specific biological activity and mechanism of action data for this compound are not documented in the public domain. However, the presence of the pyridine and piperidine moieties suggests several potential areas of pharmacological relevance. Both scaffolds are known to interact with a variety of biological targets.
Insights from Related Compounds
-
Pyridine Derivatives: Pyridine-containing compounds exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] They are known to act as inhibitors of various enzymes and as ligands for numerous receptors.
-
Piperidine Derivatives: The piperidine scaffold is a common feature in many centrally acting drugs, targeting receptors and transporters in the central nervous system (CNS).[3][4] 4-aminopiperidine derivatives, in particular, have been investigated as CCR5 antagonists for HIV-1 entry inhibition and as N-type calcium channel blockers for the treatment of pain.[5][6]
Hypothetical Signaling Pathway Involvement
Given the structural motifs, this compound could potentially interact with signaling pathways involving G-protein coupled receptors (GPCRs) or ion channels, which are common targets for pyridine and piperidine-based drugs. For instance, it could be investigated for its activity on chemokine receptors or neurotransmitter receptors.
Figure 2: Hypothetical signaling pathway for this compound.
Experimental Protocols for Future Research
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are suggested experimental workflows.
In Vitro Screening Workflow
A primary screening cascade could be employed to identify the biological targets and cellular effects of the compound.
Figure 3: In vitro screening workflow for biological activity assessment.
Methodologies for Key Experiments:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of relevant receptors (e.g., chemokine, serotonin, dopamine receptors) would be performed to determine the binding affinity (Ki) of the compound.
-
Enzyme Inhibition Assays: The compound would be tested against a panel of enzymes (e.g., kinases, proteases) to determine its inhibitory concentration (IC₅₀).
-
Cell-Based Functional Assays: Following hit identification, functional assays in relevant cell lines would be conducted. For example, if the compound binds to a chemokine receptor, a chemotaxis assay would be performed to assess its agonist or antagonist activity.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While there is a notable lack of comprehensive public data on its synthesis and biological properties, its structural components suggest a range of possible pharmacological activities. This guide provides a foundational understanding based on available information and theoretical considerations, highlighting the need for further experimental work to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the proposed synthetic and experimental frameworks as a starting point for their investigations.
References
- 1. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Pyridine and Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Pyridine and piperidine ring systems are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, and its saturated counterpart, piperidine, offer versatile frameworks for drug design.[1][3] Their unique physicochemical properties, including the ability to form hydrogen bonds, modulate lipophilicity, and coordinate with metal ions, make them privileged structures in the development of novel therapeutic agents.[4][5] This guide provides an in-depth overview of the diverse biological activities of pyridine and piperidine derivatives, focusing on their applications in anticancer, antimicrobial, antiviral, and neuroprotective therapies. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and professionals in the field of drug development.
Anticancer Activity
Pyridine and piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[6][7][8]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many pyridine-based anticancer drugs is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[9][10]
The following diagram illustrates the general mechanism of action for pyridine-urea derivatives that act as VEGFR-2 inhibitors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the pursuit of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in medicinal chemistry, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.
Quantitative Data Presentation: A Comparative Analysis of Biological Activity
The potency of piperidine derivatives across various therapeutic areas is a testament to their versatility. The following tables summarize the in vitro activity of selected piperidine-containing compounds, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development efforts.
Table 1: Anticancer Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 | Prostate Cancer | - | [1] |
| Monocarbonyl Curcumin Analogue (2,5-2Cl) | A549 | Lung Cancer | <2.5 | [2] |
| Monocarbonyl Curcumin Analogue (2Br-5Cl) | A549 | Lung Cancer | <5 | [2] |
| Piperine | CEM | Leukemia | >87.6 | [3] |
| Piperine | HL-60 | Leukemia | >87.6 | [3] |
| Piperine | B16 | Mouse Melanoma | 69.9 | [3] |
| Piperine | HCT-8 | Human Colon Cancer | 66.0 | [3] |
| 3-fluoro substituted carboxamide | A-549 | Lung Cancer | 15.94 | [4] |
| 3-fluoro substituted carboxamide | MCF-7 | Breast Cancer | 22.12 | [4] |
| Cyclobutyl ring containing compound | A-549 | Lung Cancer | 16.56 | [4] |
| Cyclobutyl ring containing compound | MCF-7 | Breast Cancer | 24.68 | [4] |
Table 2: Neuroprotective and Anti-Alzheimer's Activity of Piperidine Derivatives
| Derivative | Target/Assay | IC50 | Reference |
| Compound 5d (ortho-fluoro) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [5] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM | [5] |
| Benzimidazole-based Pyrrole/Piperidine Hybrid (Analogue 1) | AChE | 19.44 ± 0.60 µM | [6] |
| Benzimidazole-based Pyrrole/Piperidine Hybrid (Analogue 1) | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM | [6] |
| Galantamine (Reference) | AChE | 19.34 ± 0.62 µM | [6] |
| Galantamine (Reference) | BuChE | 21.45 ± 0.21 µM | [6] |
Table 3: Anti-inflammatory Activity of Piperidine Derivatives
| Derivative | Target/Assay | IC50 | Cell Line | Reference |
| Polonilignan | IL-1β | 2.01 µM | RAW264.7 | [7] |
| Polonilignan | IL-6 | 6.59 µM | RAW264.7 | [7] |
| Polonilignan | TNF-α | 42.10 µM | RAW264.7 | [7] |
| Polonilignan | Nitrite (Griess Assay) | 48.56 µM | RAW264.7 | [7] |
Key Signaling Pathways Modulated by Piperidine Derivatives
The therapeutic effects of piperidine derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several piperidine-containing molecules have been developed as inhibitors of key kinases in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nwmedj.org [nwmedj.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1-(2-Pyridinyl)-4-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 1-(2-Pyridinyl)-4-piperidinamine in research and drug development, focusing on its likely activity as a muscarinic acetylcholine receptor (mAChR) antagonist. The following sections detail its presumed mechanism of action, relevant experimental protocols, and a representative signaling pathway.
Introduction
This compound belongs to a class of compounds containing a pyridinyl-piperidine scaffold, which is frequently associated with affinity for muscarinic acetylcholine receptors (mAChRs). Based on the pharmacology of structurally related molecules, this compound is hypothesized to act as an antagonist at these G-protein coupled receptors, with a potential selectivity for the M3 subtype. Muscarinic receptors are involved in a wide range of physiological functions, making their antagonists valuable tools for research and potential therapeutics for various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[1]
Postulated Mechanism of Action
This compound is predicted to function as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 receptor. In this role, it would bind to the receptor without activating it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh).[1]
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G-proteins.[2][3][4][5] Upon activation by an agonist, the M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses associated with M3 receptor activation, such as smooth muscle contraction.[1]
By blocking the initial binding of acetylcholine, this compound would inhibit this entire signaling cascade, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[1]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a muscarinic receptor antagonist.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes (M1-M5).
Objective: To quantify the binding affinity of the test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound (test compound).
-
Atropine (non-selective muscarinic antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM atropine (for non-specific binding) or 50 µL of the test compound at various concentrations.
-
50 µL of [3H]-NMS (final concentration typically 0.5-1.0 nM).
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter after an equilibration period.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation:
| Receptor Subtype | Ki (nM) for this compound |
| M1 | Experimental Value |
| M2 | Experimental Value |
| M3 | Experimental Value |
| M4 | Experimental Value |
| M5 | Experimental Value |
(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)
In Vitro Functional Assay in Isolated Guinea Pig Ileum
This protocol assesses the functional antagonist activity (pA2 value) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional potency of the test compound as a competitive antagonist.
Materials:
-
Male guinea pigs (250-350 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Carbachol (muscarinic agonist).
-
This compound (test compound).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Cut the ileum into 2-3 cm segments and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of approximately 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for carbachol (e.g., 1 nM to 100 µM).
-
Wash the tissues repeatedly to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for 30-60 minutes.
-
Obtain a second cumulative concentration-response curve for carbachol in the presence of the antagonist.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
Construct Schild plots by plotting the log (dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The pA2 value is the x-intercept of the Schild regression line when the slope is not significantly different from unity, indicating competitive antagonism.[7][8]
Data Presentation:
| Parameter | Value for this compound |
| pA2 | Experimental Value |
| Schild Slope | Experimental Value |
(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium in cells expressing the M3 muscarinic receptor.
Objective: To confirm the antagonistic effect of the test compound on the downstream signaling of the M3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Carbachol (muscarinic agonist).
-
This compound (test compound).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Seed the M3-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of carbachol (typically the EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Plot the peak fluorescence response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of the calcium response.
Data Presentation:
| Parameter | Value for this compound |
| IC50 (Calcium Mobilization) | Experimental Value |
(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Caption: M3 muscarinic receptor antagonism workflow.
Experimental Workflow for Functional Antagonism Assay
Caption: Functional antagonism assay workflow.
References
- 1. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Application Notes and Protocols for the Quantification of 1-(2-Pyridinyl)-4-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic compound with a structure incorporating both a pyridine and a piperidine ring. As a potential pharmacophore or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods for its quantification is crucial for quality control, pharmacokinetic studies, and stability assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of a specific validated public method for this compound, the following protocols are based on established methodologies for structurally similar compounds, particularly those containing piperidine and pyridine moieties. These methods serve as a strong starting point for the development and validation of a specific analytical procedure.
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound: HPLC-UV for routine analysis and purity assessment, and LC-MS/MS for high-sensitivity quantification in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The presence of the pyridine ring provides a chromophore that allows for direct UV detection.
Method Development Decision Workflow
Caption: Method development decision tree for HPLC-UV analysis.
Quantitative Data Summary (Model Data)
The following table summarizes typical validation parameters for the HPLC-UV analysis of a pyridine-containing compound, which can be expected for this compound upon method validation.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS offers superior sensitivity and selectivity. This technique is essential for pharmacokinetic and metabolism studies.
General LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Quantitative Data Summary (Model Data)
The following table presents achievable validation parameters for an LC-MS/MS method for a small molecule amine in a biological matrix.
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (%RSD) | < 15.0% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Water:Acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
1. Instrumentation and Consumables:
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
-
Microcentrifuge tubes and plates
2. LC and MS Conditions:
LC Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined by direct infusion (e.g., [M+H]+ → fragment ion) |
| MRM Transition (IS) | To be determined by direct infusion |
| Collision Energy | To be optimized for analyte and IS |
| Source Temperature | To be optimized based on instrument |
3. Sample and Standard Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Spiked Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
Forced Degradation Studies Workflow
For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended.
Application Notes and Protocols for Antimicrobial Studies of 1-(2-Pyridinyl)-4-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 1-(2-Pyridinyl)-4-piperidinamine and its derivatives. While direct antimicrobial studies on this specific compound are not extensively published, this document outlines detailed protocols for its evaluation based on established methodologies for structurally related pyridinyl-piperidine and piperazine compounds.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing pyridine and piperidine scaffolds, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. The compound this compound combines these two key pharmacophores, making it a molecule of interest for antimicrobial research. Its structural features suggest potential interactions with microbial targets, warranting a thorough investigation of its efficacy against a panel of clinically relevant bacteria and fungi.
These notes are intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this compound and its analogs.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by a piperidine derivative.
General Synthetic Pathway:
A plausible synthetic route involves the reaction of 2-chloropyridine with a protected 4-aminopiperidine, followed by deprotection.
Caption: General synthetic scheme for this compound.
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound should be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are detailed below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted technique for determining the MIC of a compound.
a. Preparation of Microbial Inoculum:
-
Streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates and incubate for 18-24 hours.
-
Aseptically transfer 3-5 colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium within a 96-well microtiter plate to achieve a range of test concentrations.
c. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours.
d. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh, appropriate agar plates.
-
Incubate the plates at the corresponding temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Data Presentation
Quantitative data from antimicrobial assays should be presented in a clear and structured format to facilitate comparison.
Table 1: Hypothetical In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 64 |
Table 2: Hypothetical MBC/MIC Ratios for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 64 | 256 | 4 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Potential Mechanism of Action Studies
Should this compound demonstrate significant antimicrobial activity, further studies to elucidate its mechanism of action would be warranted. Potential avenues of investigation include:
-
Cell Membrane Integrity Assays: Using fluorescent dyes such as propidium iodide to assess membrane damage.
-
DNA Gyrase Inhibition Assays: Evaluating the compound's ability to inhibit bacterial DNA replication.
-
Biofilm Formation Inhibition Assays: Assessing the compound's effect on the formation of microbial biofilms.
Caption: Logical flow for mechanism of action studies.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial properties. Further derivatization of the core structure may lead to the identification of analogs with enhanced potency and a broader spectrum of activity. Rigorous and standardized testing, as described herein, is crucial for advancing our understanding of this class of compounds and their potential therapeutic applications.
Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Pyridinyl)-4-piperidinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 1-(2-pyridinyl)-4-piperidinamine derivatives. This class of compounds holds significant potential in drug discovery, with a versatile scaffold that can be tailored to interact with various biological targets, particularly G-protein coupled receptors (GPCRs).
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The pyridine ring can engage in various interactions with protein targets, including hydrogen bonding and π-stacking, while the piperidine core provides a three-dimensional structure that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The secondary amine linkage offers a crucial point for interaction and further derivatization. Understanding the synthesis of this core structure and the impact of structural modifications is essential for the rational design of novel therapeutics.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be primarily achieved through two robust and widely used methodologies: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA r)
This method relies on the reaction of an activated 2-halopyridine with a 4-aminopiperidine derivative. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[1][2][3]
Experimental Protocol:
-
Starting Materials:
-
2-Chloropyridine or 2-fluoropyridine (1.0 eq)
-
tert-Butyl piperidin-4-ylcarbamate (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
-
Reaction Setup:
-
To a solution of tert-butyl piperidin-4-ylcarbamate in the chosen solvent, add the base followed by the 2-halopyridine.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired this compound.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is often effective when SNA r is not feasible.[4][5][6]
Experimental Protocol:
-
Starting Materials:
-
2-Bromopyridine or 2-chloropyridine (1.0 eq)
-
4-Aminopiperidine derivative (e.g., tert-butyl piperidin-4-ylcarbamate) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq)
-
Phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.10 eq)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 eq)
-
Anhydrous toluene or dioxane as solvent
-
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halopyridine, 4-aminopiperidine derivative, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if necessary):
-
Follow the deprotection procedure outlined in Protocol 1.
-
Structure-Activity Relationship (SAR) Studies
The this compound scaffold can be systematically modified at several positions to explore the SAR and optimize for a desired biological activity. Key positions for modification include the pyridine ring, the piperidine ring, and the amine linker. The following sections outline a general strategy for SAR exploration, with illustrative data from related N-arylpiperidine series targeting various GPCRs.
Conceptual SAR Workflow
Data Presentation: SAR of Related N-Arylpiperidine Derivatives
The following tables summarize SAR data for related N-arylpiperidine scaffolds, providing insights into how structural modifications can influence biological activity at different GPCRs.
Table 1: SAR of Piperidine Derivatives as Dopamine D4 Receptor Ligands
| Compound | R1 (on Pyridine/Pyrimidine) | R2 (on Piperazine/Piperidine) | D4 Ki (nM) |
| 1 | H | 3-(3-Thienyl)benzyl | 5f |
| 2 | H | 1-Fluorenylmethyl | 8c |
Data adapted from a study on dopamine D4 receptor ligands.[7] This table illustrates how large aromatic substituents on the piperidine nitrogen can lead to high affinity.
Table 2: SAR of N-Aryl-piperidine Derivatives as Histamine H3 Receptor Agonists
| Compound | Ar (Aryl Group) | R (on Piperidine) | hH3R Ki (nM) |
| 3 | Phenyl | (1H-imidazol-4-yl)methyl | 17d |
| 4 | 3-Chlorophenyl | (1H-imidazol-4-yl)methyl | 17h |
Adapted from a study on histamine H3 receptor agonists.[8] This demonstrates the influence of substituents on the aryl ring directly attached to the piperidine nitrogen.
Table 3: SAR of N-(4-Piperidinyl)-2-indolinones as Nociceptin Receptor (NOP) Ligands
| Compound | N-1 Substituent | NOP Ki (nM) | Functional Activity |
| 5a | Cycloheptyl | 1b | Antagonist |
| 5b | Cyclooctyl | 1c | Agonist |
Data from a study on NOP receptor ligands.[9] This highlights the critical role of the N-substituent on the piperidine ring in determining functional activity (agonist vs. antagonist).
Experimental Protocols for Biological Assays
Protocol 3: Radioligand Binding Assay (General Protocol)
This protocol describes a general method to determine the binding affinity (Ki) of test compounds for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D4, Histamine H3, or Nociceptin receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D4).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In each well of the 96-well plate, add the assay buffer, cell membranes, radioligand, and either a test compound or vehicle (for total binding) or a non-labeled competing ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: [³⁵S]GTPγS Functional Assay (General Protocol)
This assay measures the functional activity (agonist or antagonist) of a compound by quantifying G-protein activation.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (agonists and/or antagonists).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Procedure (Agonist Mode):
-
In a 96-well plate, combine cell membranes, GDP, and various concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a specific temperature (e.g., 30 °C) for a defined time (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cell membranes with various concentrations of the test antagonist.
-
Add a known concentration of a reference agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS and proceed as in the agonist mode.
-
-
Data Analysis:
-
For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) from concentration-response curves.
-
For antagonists, determine the IC₅₀ and calculate the Ke (equilibrium dissociation constant) using the appropriate pharmacological model.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes described herein, particularly Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, provide efficient access to a wide range of derivatives. The illustrative SAR data from related compound series underscore the importance of systematic structural modification to achieve high potency and selectivity for a given biological target. The provided protocols for key in vitro assays offer a framework for evaluating the pharmacological properties of newly synthesized compounds.
References
- 1. youtube.com [youtube.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Pyridinyl)-4-piperidinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-(2-Pyridinyl)-4-piperidinamine analogs. The following sections are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for screening and characterizing novel analogs. It is recommended that these protocols be adapted and validated for the specific this compound analogs under investigation.
Application Note 1: Evaluation of Urease Inhibitory Activity
Introduction
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the pathogenesis of diseases such as gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is a promising therapeutic strategy for the treatment of these conditions. The following protocol details the in vitro assessment of this compound analogs as potential urease inhibitors.
Data Presentation
The following table summarizes the urease inhibitory activity of a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, which are structurally related to this compound analogs. This data can serve as a reference for comparing the potency of newly synthesized compounds.[1]
| Compound ID | Structure | IC50 (µM) ± SD |
| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 |
| 5c | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-bromophenyl)acetamide | 2.13 ± 0.82 |
| 7e | N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |
| 3 | 1-(3-nitropyridin-2-yl)piperazine (Precursor) | 3.90 ± 1.91 |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from the indophenol method, a colorimetric assay that measures the amount of ammonia produced by the enzymatic action of urease.[1]
Materials and Reagents:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
-
Test compounds (this compound analogs)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualization of Experimental Workflow
References
Application Notes and Protocols for Purity Evaluation of Piperidine Derivatives by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products. Its presence is critical to the biological activity of numerous drugs, making the rigorous evaluation of purity for piperidine-containing compounds a cornerstone of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and versatile analytical techniques widely employed for this purpose.
This document provides detailed application notes and protocols for the purity evaluation of piperidine derivatives using both HPLC and TLC methodologies. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into method development, validation, and practical implementation.
General Workflow for Purity Evaluation
A systematic approach is crucial for the accurate and reliable purity assessment of piperidine derivatives. The general workflow involves a combination of chromatographic techniques to separate and quantify the main compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is the premier technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For piperidine derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common mode of separation.
General Considerations for HPLC Method Development
-
Column Selection: C18 columns are the most widely used stationary phases for the separation of a broad range of piperidine derivatives. For more polar or basic compounds, columns with end-capping or polar-embedded phases can improve peak shape and resolution. Chiral columns are necessary for the separation of enantiomeric impurities.[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol) is typically used. The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic piperidine compounds; a slightly acidic pH is often optimal.
-
Detection: UV detection is common for piperidine derivatives possessing a chromophore. For compounds lacking a UV-absorbing moiety, derivatization with a UV-active reagent is a viable strategy.[3] Alternatively, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be employed.[4]
-
Derivatization: For piperidine derivatives without a suitable chromophore, pre-column derivatization is a common approach to enhance detectability. Reagents like p-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride react with the piperidine nitrogen to form a UV-active derivative.[3][5][6]
HPLC Data Summary
The following tables summarize validated HPLC methods for the analysis of various piperidine derivatives.
Table 1: HPLC Methods for Achiral Piperidine Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Piperine | Luna C18 | Acetonitrile: 0.01% Orthophosphoric acid (60:40, v/v) | 1.0 | UV at 340 nm | 0.5 - 20 | 0.015 | 0.044 | [7] |
| Piperidine (as tosyl derivative) | Inertsil C18 (250 x 4.6 mm) | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) | 1.0 | UV at ~230 nm | 0.44 - 53.33 | 0.15 | 0.44 | [3] |
| 4-chloro-1-methyl-piperidine | Newcrom R1 | Acetonitrile, Water, and Phosphoric acid | - | - | - | - | - | [8] |
Table 2: Chiral HPLC Methods for Piperidine Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Remarks | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-piperidin-3-amine in (R)-piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | Pre-column derivatization with p-toluenesulfonyl chloride. |[1] | | (RS)-benzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015mol/L Phosphate aqueous solution-Isopropanol (99:1) | 0.8 | UV at 254 nm | Separation of enantiomers after derivatization. |[2] | | (R,S)-1-Boc-3-hydroxypiperidine | Chiralpak IC | Isopropanol:n-hexane (5:95, v/v) | - | - | Normal Phase HPLC for enantiomeric separation. |[9] |
Experimental Protocol: Stability-Indicating HPLC Method for a Piperidine Derivative
This protocol outlines the steps for developing and validating a stability-indicating HPLC method, incorporating forced degradation studies as per ICH guidelines.[10]
1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[11][12][13]
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the sample before injection.[13]
-
Base Hydrolysis: Dissolve the drug substance and add 0.1 N NaOH. Heat as for acid hydrolysis and neutralize before analysis.[13]
-
Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature.[13]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid or solution of the drug substance to UV and visible light. A control sample should be kept in the dark.[13]
2. HPLC Method Development and Validation
-
Initial Method: Start with a standard C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid. Use a gradient elution to separate the parent drug from its degradation products.
-
Method Optimization: Adjust the mobile phase composition, pH, gradient, and flow rate to achieve optimal separation of all peaks with good resolution and peak shape.
-
Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
Thin-Layer Chromatography (TLC) Methodology
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purity screening of piperidine derivatives. It is particularly useful for monitoring reaction progress, identifying the number of components in a mixture, and as a preliminary step for HPLC method development.[14][15][16]
General Considerations for TLC Method Development
-
Stationary Phase: Silica gel 60 F254 plates are the most common stationary phase for the separation of piperidine derivatives. For basic compounds, alumina plates can sometimes provide better separation and reduce tailing.
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, acetone, methanol) is typically used. The polarity of the mobile phase is adjusted to achieve R_f values between 0.2 and 0.8 for the components of interest. For basic piperidine compounds, adding a small amount of a base like triethylamine or ammonia to the mobile phase can significantly improve peak shape.
-
Visualization: Since many piperidine derivatives are not colored, various visualization techniques are required.
TLC Visualization Techniques
Table 3: Common TLC Visualization Reagents for Piperidine Derivatives
| Reagent | Preparation | Visualization | Application | Reference |
| UV Light (254 nm) | Commercial plates with fluorescent indicator. | Dark spots on a fluorescent background. | Compounds with a UV chromophore. | [17] |
| Iodine Vapor | Place iodine crystals in a sealed chamber. | Brown spots on a yellow background. | General purpose, reacts with many organic compounds. | [17] |
| Ninhydrin | 0.2 g in 100 mL ethanol. | Pink or purple spots upon heating. | Primary and secondary amines. | [18] |
| Dragendorff's Reagent | Commercially available or prepared from bismuth subnitrate and potassium iodide. | Orange or reddish-brown spots. | Alkaloids and other nitrogen-containing compounds. | [18] |
| p-Anisaldehyde Stain | A solution of p-anisaldehyde, sulfuric acid, and ethanol. | Various colored spots upon heating. | Broad range of functional groups. | [19] |
| Potassium Permanganate | 1.5 g KMnO₄ in 100 mL 1 N NaOH. | Yellow spots on a purple background. | Oxidizable functional groups. | [18] |
Experimental Protocol: TLC Purity Screening of a Piperidine Derivative
-
Sample Preparation: Dissolve a small amount of the piperidine derivative in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
Spotting: Using a capillary tube or micropipette, apply a small spot of the sample solution to the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Visualization: Visualize the separated spots using one or more of the techniques described in Table 3.
-
R_f Calculation: Calculate the Retention Factor (R_f) for each spot: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Conclusion
The purity of piperidine derivatives is a critical quality attribute that directly impacts their safety and efficacy as pharmaceutical agents. HPLC and TLC are indispensable tools for the comprehensive evaluation of these compounds. This document has provided detailed methodologies, quantitative data, and experimental protocols to guide researchers in establishing robust and reliable analytical methods for purity assessment. By following a systematic workflow that includes forced degradation studies and method validation in accordance with regulatory guidelines, scientists can ensure the quality and consistency of piperidine-containing drug substances and products.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: Use of 1-(2-Pyridinyl)-4-piperidinamine in Synthesizing Factor Xa Inhibitors
Introduction
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. The development of small molecule inhibitors of Factor Xa has led to the successful launch of several oral anticoagulants, including rivaroxaban and apixaban. The synthesis of these complex molecules often involves multi-step processes and the use of specific building blocks. This document explores the potential application of 1-(2-Pyridinyl)-4-piperidinamine as a key intermediate in the synthesis of Factor Xa inhibitors.
Rationale for the Use of this compound
The this compound scaffold contains several key structural features that make it an attractive starting point or intermediate for the synthesis of Factor Xa inhibitors:
-
Piperidine Core: The piperidine ring is a common motif in many bioactive molecules and can serve as a central scaffold to orient functional groups in the appropriate three-dimensional space for binding to the active site of Factor Xa.
-
Pyridinyl Group: The pyridine ring can engage in various interactions with the enzyme, including hydrogen bonding and π-stacking, which can contribute to binding affinity and selectivity.
-
Aminopiperidine Moiety: The primary amine on the piperidine ring provides a versatile handle for further chemical modifications, allowing for the introduction of other pharmacophoric groups necessary for potent Factor Xa inhibition.
Despite the theoretical potential of this compound as a building block for Factor Xa inhibitors, a review of publicly available scientific literature and patents does not reveal its direct use in the established synthetic routes of major approved Factor Xa inhibitors such as rivaroxaban or apixaban. The synthetic pathways for these drugs are well-documented and typically employ different amine-containing intermediates.
However, the exploration of novel Factor Xa inhibitors is an ongoing area of research. The structural motifs present in this compound are found in various classes of enzyme inhibitors, suggesting its potential utility in the design and synthesis of new chemical entities targeting Factor Xa.
Hypothetical Synthetic Application and Experimental Protocols
While direct examples are not available, we can propose a hypothetical synthetic pathway where this compound could be utilized to generate novel Factor Xa inhibitors. This section provides a conceptual experimental protocol for such a synthesis and subsequent biological evaluation.
Hypothetical Protocol 1: Synthesis of a Novel Factor Xa Inhibitor via Amide Coupling
This protocol describes the coupling of this compound with a carboxylic acid fragment known to interact with the S1 pocket of Factor Xa.
Objective: To synthesize a novel compound with potential Factor Xa inhibitory activity.
Materials:
-
This compound
-
5-Chloro-thiophene-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add DCC (1.1 eq) or HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: To a separate flask, dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the solution of this compound to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure target compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Hypothetical Synthesis:
Hypothetical synthesis of a Factor Xa inhibitor.
Protocol 2: In Vitro Factor Xa Inhibition Assay
This protocol outlines a standard chromogenic assay to evaluate the inhibitory activity of the newly synthesized compound against human Factor Xa.
Objective: To determine the IC₅₀ value of the synthesized compound for Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of human Factor Xa and the chromogenic substrate in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of the inhibitor solution at various concentrations.
-
Add the human Factor Xa solution to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual Factor Xa activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Diagram of Factor Xa Inhibition Assay Workflow:
Application Notes and Protocols: Antiviral Activity of Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4][5] Notably, numerous pyridine-containing compounds have exhibited significant antiviral efficacy against a range of human pathogens, including influenza viruses and coronaviruses like SARS-CoV-2.[1][5] This document provides detailed application notes on the antiviral properties of select pyridine compounds, comprehensive protocols for key experimental assays, and visual representations of relevant viral life cycle stages and potential mechanisms of inhibition.
Data Presentation: Quantitative Antiviral Activity
The antiviral potency of pyridine derivatives is typically quantified by determining their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). The half-maximal inhibitory concentration (IC50) is also used to measure the inhibition of specific viral enzymes.[6][7] Below are summary tables of the reported in vitro activities of various pyridine compounds against Influenza A virus and SARS-CoV-2.
Table 1: Antiviral Activity of Pyridine Derivatives against Influenza A Virus
| Compound ID | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Target/Mechanism | Reference |
| Pyrimidine derivative 1c | A/PR/8/34 (H1N1) | MDCK | 26.5 | >250 | >9.4 | PA-PB1 Interaction Inhibitor | [8] |
| Pyrimidine derivative 1d | A/PR/8/34 (H1N1) | MDCK | 3.5 | 10.1 | 2.9 | PA-PB1 Interaction Inhibitor | [8] |
| Pyridine derivative 1e | A/PR/8/34 (H1N1) | MDCK | 7.3 | >250 | >34.2 | PA-PB1 Interaction Inhibitor | [8] |
| Isoleucine derivative 1b | A/PR/8/34 (H1N1) | MDCK | 39 | >250 | >6.4 | PA-PB1 Interaction Inhibitor | [8] |
| Pyrimidine derivative 2d | A/PR/8/34 (H1N1) | MDCK | 2.8 | >100 | >35.7 | PA-PB1 Interaction Inhibitor | [9] |
| Thiophenyl derivative 2i | A/PR/8/34 (H1N1) | MDCK | 4.6 | >100 | >21.7 | PA-PB1 Interaction Inhibitor | [8] |
| Isoquinolone derivative 21 | Influenza A and B | MDCK | 9.9 - 18.5 | >300 | >16.2 | Viral Polymerase Inhibitor | [10] |
Table 2: Antiviral Activity of Pyridine Derivatives against SARS-CoV-2
| Compound ID | Assay | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | SI | Target/Mechanism | Reference |
| MPI101 | Mpro Inhibition | - | 0.020 | - | - | - | Main Protease (Mpro) | [11] |
| MPI103 | Mpro Inhibition | - | 0.028 | - | - | - | Main Protease (Mpro) | [11] |
| MPI105 | Mpro Inhibition | - | 0.039 | - | - | - | Main Protease (Mpro) | [11] |
| MPI50 | Mpro Inhibition | - | 0.053 | - | - | - | Main Protease (Mpro) | [11] |
| Benzothiazolyl-pyridine 8f | Antiviral Assay | Vero-E6 | - | 10.52 | - | - | Main Protease (Mpro) | [12] |
| Benzothiazolyl-pyridine 8g | Antiviral Assay | Vero-E6 | - | 21.46 | - | - | Main Protease (Mpro) | [12] |
| Benzothiazolyl-pyridine 8h | Antiviral Assay | Vero-E6 | - | 3.669 | - | - | Main Protease (Mpro) | [12] |
| Epoxybenzooxocino[4,3-b]pyridine 6a | Antiviral Assay | Vero E6 | - | - | 6.0 | - | Unknown | [6] |
| Compound 13c | Mpro Inhibition | - | 1.8 | - | - | - | Main Protease (Mpro) | [13] |
| Compound 13a | Antiviral Assay | Vero CCL81 | - | 35.3 | - | - | Main Protease (Mpro) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel pyridine compounds for their antiviral potential.
MTT Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
Cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
96-well plates
-
Complete growth medium
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Remove the growth medium and add 100 µL of medium containing serial dilutions of the test compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible cells in 6-well plates
-
Virus stock
-
Test compounds (serial dilutions)
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., containing 1% low-melting-point agarose or Avicel)
-
Crystal violet staining solution
Protocol:
-
Wash the confluent cell monolayer with PBS.
-
Infect the cells with the virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound for 1 hour at 37°C.
-
Remove the inoculum and wash the cells.
-
Add 2 mL of overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Influenza Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.
Materials:
-
Influenza virus stock
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds (serial dilutions)
-
Stop solution (e.g., ethanol/glycine buffer)
-
Fluorometer
Protocol:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the influenza virus (source of neuraminidase) to each well and incubate.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence (excitation ~365 nm, emission ~450 nm).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay assesses the inhibitory effect of compounds on the SARS-CoV-2 main protease (also known as 3CLpro).
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., HEPES buffer with DTT)
-
Test compounds (serial dilutions)
-
Fluorescence plate reader
Protocol:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the recombinant Mpro enzyme and incubate to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Mpro activity.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate key viral life cycle stages and experimental workflows, providing a visual guide for understanding the antiviral mechanisms of pyridine compounds.
Caption: SARS-CoV-2 life cycle and potential targets for pyridine compounds.
Caption: Influenza virus life cycle and targets for pyridine compounds.
Caption: General workflow for antiviral screening of pyridine compounds.
References
- 1. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–… [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Pyridinyl)-4-piperidinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Pyridinyl)-4-piperidinamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with 4-aminopiperidine. This method is highly versatile and benefits from a wide range of available catalysts and ligands.[1][2][3][4]
-
Reductive Amination: This method involves the reaction of 2-pyridone with 4-aminopiperidine under reducing conditions, or the reaction of a pyridine derivative with a piperidone derivative followed by reduction. It offers an alternative pathway that avoids the use of palladium catalysts.
Q2: I am experiencing low to no yield in my Buchwald-Hartwig reaction. What are the common causes and solutions?
Low yields in the Buchwald-Hartwig amination of 2-halopyridines are frequently encountered. The primary culprit is often the pyridine nitrogen itself, which can coordinate to the palladium catalyst and inhibit its activity.[4]
Troubleshooting Low Yields in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom of the 2-halopyridine can act as a ligand, poisoning the palladium catalyst.[4] Utilize bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos to shield the palladium center and prevent coordination.[1][5] |
| Inactive Catalyst | The Pd(0) active species may have been oxidized. Ensure all reagents and solvents are thoroughly deoxygenated. Using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) can provide more consistent results.[1] |
| Suboptimal Ligand | The chosen ligand may not be effective for this specific transformation. Screen a variety of bulky, electron-rich biaryl phosphine ligands.[1][5] |
| Inappropriate Base | A weak base may not efficiently deprotonate the amine. Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1] |
| Low Reaction Temperature | The reaction may require elevated temperatures to proceed. Optimize the temperature, typically in the range of 80-110 °C.[4] |
| Impure Reagents | Impurities in the 2-halopyridine or 4-aminopiperidine can interfere with the reaction. Purify starting materials before use. |
Q3: My reductive amination reaction is sluggish and gives multiple products. How can I improve it?
Slow reactions and the formation of byproducts are common challenges in reductive amination.
Troubleshooting Reductive Amination
| Potential Cause | Recommended Solution |
| Inefficient Reducing Agent | The reducing agent may not be potent enough. Sodium triacetoxyborohydride (STAB) is often a mild and effective choice for reductive aminations.[6] Other options include sodium cyanoborohydride or catalytic hydrogenation. |
| pH of the Reaction | The formation of the iminium ion intermediate is pH-dependent. The reaction is often catalyzed by small amounts of acetic acid.[6] |
| Side Reactions | Over-alkylation of the amine can occur. Using a stoichiometric amount of the carbonyl compound can help to minimize this. |
| Reaction Temperature | The reaction may be too slow at room temperature. Gentle heating may be required, but high temperatures can lead to decomposition. |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromopyridine
-
4-Aminopiperidine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
XPhos or another suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5 - 2.0 equivalents).
-
Add anhydrous toluene or dioxane to the flask.
-
Add 4-aminopiperidine (1.0 - 1.2 equivalents) and 2-bromopyridine (1.0 equivalent).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination Protocol
This is a general procedure and may need to be adapted based on the specific starting materials.
Materials:
-
2-Pyridone or a suitable pyridine precursor
-
4-Aminopiperidine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the pyridine derivative and 4-aminopiperidine in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Pathways
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Pyridinyl)-4-piperidinamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Pyridinyl)-4-piperidinamine, a key intermediate for researchers, scientists, and drug development professionals. This guide focuses on two primary synthetic routes: the Buchwald-Hartwig amination and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
The two most common and effective methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination of a 2-halopyridine with 4-aminopiperidine and the reductive amination of 2-pyridinecarboxaldehyde with 4-aminopiperidine.
Q2: Which synthetic route is generally preferred?
The choice of route depends on the availability of starting materials, scale, and laboratory capabilities. The Buchwald-Hartwig amination is often favored for its high efficiency and broad substrate scope, particularly for creating aryl-amine bonds.[1][2] Reductive amination offers a metal-free alternative, which can be advantageous in later-stage drug development to avoid metal contamination.[3]
Q3: Why can the Buchwald-Hartwig amination of 2-halopyridines be challenging?
The nitrogen atom in the 2-halopyridine substrate can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common challenge for this class of substrates and often results in low yields if not properly addressed.[2]
Q4: What are the key parameters to control for a successful Buchwald-Hartwig reaction?
The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. Bulky, electron-rich phosphine ligands are often essential to prevent catalyst poisoning by the pyridine nitrogen.[4]
Q5: What are the common side reactions in the Buchwald-Hartwig synthesis of 2-aminopyridines?
A common side reaction is hydrodehalogenation, where the halogen on the pyridine ring is replaced by a hydrogen atom. This can occur if the reductive elimination of the desired product is slow. Another potential side reaction is the formation of dimeric or oligomeric species.[1][5]
Q6: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the product, a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, may be necessary to prevent tailing. Another effective method for purifying aminopyridine derivatives is cation-exchange chromatography.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center, inhibiting its activity.[2] | - Use a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos to shield the palladium center.[4] - Consider using a palladacycle precatalyst (e.g., G3 or G4 precatalysts) for more efficient generation of the active Pd(0) species.[5] |
| Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. | - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[5] - Use anhydrous and degassed solvents. - The formation of palladium black is a visual indicator of catalyst decomposition. | |
| Suboptimal Ligand or Base: The chosen ligand or base is not effective for this specific transformation. | - Screen different bulky phosphine ligands. - Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate is base-sensitive, consider weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures.[5] | |
| Significant Hydrodehalogenation Side Product | The reductive elimination step is slow compared to competing pathways.[5] | - Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time. - Ensure all reagents and solvents are scrupulously dry, as water can be a proton source. |
| Reaction Stalls | The catalyst has decomposed over time. | - Consider a slow addition of the catalyst or using a more stable precatalyst. - For challenging substrates, a higher catalyst loading (up to 5 mol%) may be necessary.[4] |
Reductive Amination Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and amine to form the imine is unfavorable. | - Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. - For less reactive carbonyls or amines, a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) can be added.[6] |
| Reduction of Starting Carbonyl: The reducing agent is reducing the aldehyde before imine formation. | - Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde in the presence of the amine.[6] - If using a stronger reducing agent like sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[6] | |
| Formation of Dialkylated Byproduct | The product amine reacts with another molecule of the aldehyde. | - Use a slight excess of the amine to favor the formation of the desired mono-alkylated product. |
Data Presentation
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of 2-Chloropyridine with Amines
Disclaimer: The following data is based on literature for similar substrates and should be used as a starting point for optimization.
| Parameter | Condition | Reference |
| Reactants | 2-Chloropyridine, 4-Aminopiperidine (1.2 equiv) | [5] |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | [7] |
| Ligand | XPhos (4 mol%) | [7] |
| Base | NaOtBu (1.4 equiv) | [5] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | [2] |
| Temperature | 90-110 °C | [5] |
| Reaction Time | 12-24 hours | [8] |
| Typical Yield | 70-95% (unoptimized) | [7] |
Table 2: General Reaction Conditions for Reductive Amination
Disclaimer: The following data is based on general procedures for reductive amination and should be optimized for the specific reaction.
| Parameter | Condition | Reference |
| Reactants | 2-Pyridinecarboxaldehyde, 4-Aminopiperidine (1.1 equiv) | [9] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) (1.5 equiv) | [6] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [6] |
| Additive | Acetic Acid (catalytic amount, optional) | |
| Temperature | Room Temperature | [10] |
| Reaction Time | 4-12 hours | [10] |
| Typical Yield | 60-90% (unoptimized) | [11] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with 4-Aminopiperidine
-
Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-chloropyridine (1.0 mmol) and 4-aminopiperidine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.
Protocol 2: Reductive Amination of 2-Pyridinecarboxaldehyde with 4-Aminopiperidine
-
Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 mmol) in dichloromethane (10 mL), add 4-aminopiperidine (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reaction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Experimental workflow for the Reductive Amination synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of 1-(2-Pyridinyl)-4-piperidinamine
Welcome to the Technical Support Center for the purification of 1-(2-Pyridinyl)-4-piperidinamine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
While specific impurities are highly dependent on the synthetic route, common contaminants in related amine syntheses may include:
-
Unreacted Starting Materials: Such as 2-halopyridine or 4-amino-1-benzylpiperidine, depending on the specific synthetic pathway.
-
Reagents and Catalysts: Residual coupling reagents, bases (e.g., triethylamine), or metal catalysts (e.g., palladium).
-
Byproducts of Side Reactions: These can include over-alkylation products, products of incomplete reactions, or rearranged isomers. For instance, dipyridinylpiperidine species could potentially form.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My compound is showing significant tailing during silica gel column chromatography. What is causing this and how can I resolve it?
Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atoms of the piperidine and pyridine rings interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): A widely used choice. Start with 0.1-1% (v/v) TEA in your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Using pre-treated silica gel where the acidic silanol groups are masked can provide better results.
-
Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine.
Q3: I am observing very low recovery of my compound after flash chromatography. What are the likely causes?
Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic compound and acidic silica can lead to irreversible adsorption.
-
Solution: Employ the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the eluent.
-
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Consider using a more neutral stationary phase like deactivated silica or alumina. Running the chromatography at a lower temperature might also help.
-
-
Incorrect Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) before running the column.
-
Q4: How can I effectively remove pyridine if it is present as an impurity?
Pyridine can be a challenging impurity to remove from piperidine-containing compounds due to the potential formation of azeotropes, making simple distillation ineffective.
Troubleshooting Steps:
-
Azeotropic Distillation: In some cases, adding a solvent that forms a lower-boiling azeotrope with pyridine can facilitate its removal.
-
Acid-Base Extraction: During the work-up, performing several washes with a dilute acid solution (e.g., 1M HCl) will protonate the more basic piperidine nitrogen, potentially allowing for separation from the less basic pyridine.
-
Salt Formation: It may be possible to selectively precipitate the desired product or the pyridine impurity as a salt.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Symptom | Possible Cause | Suggested Solution |
| Severe Tailing of the Product Peak | Strong interaction between the basic amine and acidic silica gel. | 1. Add 0.5-1% triethylamine or 1-2% of 7N methanolic ammonia to the eluent. 2. Switch to a basic or neutral alumina stationary phase. 3. Consider using an amine-deactivated silica column. |
| Low or No Recovery of the Product | Irreversible adsorption on the silica gel or use of an insufficiently polar eluent. | 1. Use an eluent containing a basic modifier (see above). 2. Increase the polarity of the eluent system. 3. Ensure the compound was properly loaded and did not precipitate on the column. |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation. | 1. Perform a thorough TLC analysis with various solvent systems to find an optimal eluent. 2. Consider using a different stationary phase (e.g., alumina or reverse phase). |
| Product Appears Unstable on the Column | Degradation on the acidic silica gel. | 1. Use a deactivated or neutral stationary phase. 2. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
Guide 2: Recrystallization Purification
| Symptom | Possible Cause | Suggested Solution |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Try a lower-boiling point solvent. 2. Use a larger volume of solvent. 3. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Try a different solvent or a mixed solvent system where the compound is less soluble at cold temperatures. |
| Poor Recovery/Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required for complete dissolution. 2. Ensure the solution is cooled sufficiently to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration (ensure the solution is not boiling to prevent bumping). 2. Perform a second recrystallization. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System | Modifier | Notes |
| Silica Gel | Dichloromethane/Methanol | 1-2% 7N NH₃ in Methanol | Good for polar impurities. |
| Silica Gel | Ethyl Acetate/Hexanes | 0.5-1% Triethylamine | Suitable for less polar impurities. |
| Basic Alumina | Ethyl Acetate/Hexanes | None | A good alternative to silica to avoid tailing. |
| C18 Reverse Phase | Acetonitrile/Water | 0.1% TFA or Formic Acid | Effective if impurities have different polarities. |
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane:methanol with 1% 7N methanolic ammonia).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethyl acetate/hexanes).
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: Decision pathway for troubleshooting tailing in column chromatography.
Technical Support Center: Synthesis of 1-(2-Pyridinyl)-4-piperidinamine
Welcome to the Technical Support Center for the synthesis of 1-(2-Pyridinyl)-4-piperidinamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic strategies for the synthesis of this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 4-aminopiperidine. This method is highly versatile but can be sensitive to reaction conditions.
-
Reductive Amination: This two-step approach involves the reaction of 2-aminopyridine with N-Boc-4-piperidone to form an enamine or imine intermediate, which is then reduced to the corresponding amine. The final step involves the deprotection of the Boc group to yield the desired product.[1]
Q2: I am observing low yields in my Buchwald-Hartwig amination of 2-chloropyridine. What are the common causes?
A2: Low yields in the Buchwald-Hartwig amination of 2-halopyridines are frequently encountered. The primary reasons include:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.
-
Suboptimal Ligand Choice: The use of an inappropriate phosphine ligand can fail to protect the palladium center from pyridine coordination and may not facilitate the catalytic cycle effectively.
-
Incorrect Base Selection: The strength and solubility of the base are critical. An unsuitable base can lead to incomplete reaction or side product formation.
-
Presence of Oxygen or Moisture: Palladium catalysts are sensitive to air and moisture, which can lead to their decomposition.
Q3: How can I purify the final product, which is a basic amine?
A3: Purification of basic amines like this compound can be challenging due to their tendency to streak on standard silica gel. Effective purification can be achieved through:
-
Column Chromatography with Modified Stationary Phases: Using amine-functionalized silica gel or alumina can significantly improve separation by minimizing interactions with acidic silanol groups.
-
Column Chromatography with Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent can suppress tailing on standard silica gel.
-
Crystallization as a Salt: The product can be converted to its dihydrochloride salt by treatment with HCl. This salt is often a crystalline solid that can be purified by recrystallization, effectively removing non-basic impurities.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Use a higher catalyst loading (e.g., 2-5 mol %). Employ bulky, electron-rich phosphine ligands like XPhos or RuPhos that can shield the palladium center. |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere. Use a pre-activated catalyst if available. |
| Insufficient Temperature | Increase the reaction temperature in increments of 10 °C (typically reactions are run between 80-120 °C). |
| Poorly Degassed Solvent | Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before use. |
Problem 2: Formation of Side Products (e.g., Biaryl Compounds)
| Possible Cause | Suggested Solution |
| Homocoupling of Aryl Halide | Lower the reaction temperature. Use a ligand that promotes C-N bond formation over C-C coupling. |
| Dehalogenation of the Starting Material | Ensure strictly anhydrous and anaerobic conditions. Use a weaker base if compatible with the reaction. |
Reductive Amination Route
Problem 1: Incomplete Formation of the Boc-Protected Intermediate
| Possible Cause | Suggested Solution |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride is generally effective and mild. Ensure it is of good quality and added portion-wise to control the reaction. |
| Unfavorable Reaction Equilibrium | Add a dehydrating agent, such as molecular sieves, to drive the initial imine/enamine formation. |
| Steric Hindrance | Prolong the reaction time and consider a moderate increase in temperature. |
Problem 2: Difficulty in Boc-Deprotection
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | Use a stronger acidic condition, for example, 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] |
| Product Degradation | Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged exposure to strong acid. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with 4-Aminopiperidine
This protocol is a general guideline and may require optimization.
Materials:
| Reagent | Molar Equiv. |
| 2-Chloropyridine | 1.0 |
| 4-Aminopiperidine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| XPhos | 0.04 |
| Sodium tert-butoxide | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloropyridine, 4-aminopiperidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination of N-Boc-4-piperidone with 2-Aminopyridine and Subsequent Deprotection
This two-step protocol provides an alternative route to the target molecule.[1]
Step A: Reductive Amination
Materials:
| Reagent | Molar Equiv. |
| N-Boc-4-piperidone | 1.0 |
| 2-Aminopyridine | 1.1 |
| Sodium triacetoxyborohydride | 1.5 |
| Dichloromethane (DCM) | - |
| Acetic Acid | Catalytic |
Procedure:
-
Dissolve N-Boc-4-piperidone and 2-aminopyridine in DCM.
-
Add a catalytic amount of acetic acid and stir for 30 minutes.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Dry the combined organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude intermediate by flash column chromatography.
Step B: Boc-Deprotection
Materials:
| Reagent | |
| Boc-protected intermediate | 1.0 eq |
| 4M HCl in Dioxane | Excess |
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of methanol.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Purification Protocols
Column Chromatography of the Free Base
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (TEA). For example, starting with 100% DCM and gradually increasing to 10% MeOH in DCM.
Crystallization of the Dihydrochloride Salt
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Add a solution of HCl in isopropanol or ether dropwise until the solution is acidic and a precipitate forms.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the solid by vacuum filtration, wash with cold isopropanol and then ether.
-
Dry the solid under vacuum to yield this compound dihydrochloride.
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Reductive Amination and Deprotection.
Caption: Troubleshooting Decision Tree for Low Yield.
References
"stability issues of 1-(2-Pyridinyl)-4-piperidinamine in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Pyridinyl)-4-piperidinamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule contains a pyridine ring and piperidine amine groups, which can be susceptible to chemical changes under certain conditions.
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. The pyridine and piperidine nitrogens can be protonated or deprotonated depending on the pH. Extreme pH conditions (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions.[2] For many amine-containing compounds, optimal stability is often found in a slightly acidic to neutral pH range. However, this needs to be experimentally determined for this compound.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the presence of amine functionalities suggests a potential susceptibility to oxidation. The nitrogen atoms, particularly the one on the piperidine ring, could be oxidized to form N-oxides or other degradation products, especially in the presence of oxygen, metal ions, or other oxidizing agents.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored at low temperatures (2-8°C or frozen) and protected from light. The use of amber vials or wrapping containers in aluminum foil is recommended to prevent photodecomposition.[1] For long-term storage, it is advisable to store the compound in a solid, crystalline form under inert atmosphere if possible.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure and the degradation of similar compounds, potential pathways include:
-
Oxidation: Formation of N-oxides on the pyridine or piperidine nitrogen.[3]
-
Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially lead to ring-opening of the piperidine or modifications to the pyridine ring.
-
Photodegradation: Exposure to UV or visible light may induce degradation.[1]
A hypothetical degradation pathway is visualized below.
Troubleshooting Guides
Issue 1: Solution Discoloration (e.g., turning yellow or brown)
-
Possible Cause 1: Oxidation.
-
Troubleshooting Step 1: Prepare fresh solutions using deoxygenated solvents. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Troubleshooting Step 2: Store the solution under an inert atmosphere and protect it from light.
-
Troubleshooting Step 3: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the formulation. However, compatibility and potential interference with downstream experiments must be evaluated.[3]
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step 1: Prepare and handle the solution in a dark environment or under amber light.
-
Troubleshooting Step 2: Store the solution in amber glass vials or wrap clear vials with aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Chemical Degradation.
-
Troubleshooting Step 1: Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard solution.
-
Troubleshooting Step 2: To identify the nature of the degradation, perform forced degradation studies (see Experimental Protocols section). This involves intentionally stressing the sample under various conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Troubleshooting Step 3: Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to help elucidate their structures.[3]
-
Issue 3: Precipitation or Cloudiness of the Solution
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step 1: Verify the solubility of this compound in the chosen solvent and concentration.
-
Troubleshooting Step 2: Consider using a co-solvent or adjusting the pH of the solution to improve solubility. The compound's amine groups will be protonated at lower pH, which may increase aqueous solubility.
-
-
Possible Cause 2: Formation of Insoluble Degradation Products.
-
Troubleshooting Step 1: Analyze the precipitate and the supernatant separately by a suitable analytical method like HPLC to determine if degradation has occurred.
-
Troubleshooting Step 2: If degradation is confirmed, review the storage and handling conditions (temperature, light exposure, pH).
-
Quantitative Data Summary
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| Control (4°C, dark) | 0 | 100.0 | Clear, colorless |
| 24 | 99.8 | Clear, colorless | |
| 72 | 99.5 | Clear, colorless | |
| Ambient (25°C, light) | 0 | 100.0 | Clear, colorless |
| 24 | 95.2 | Faintly yellow | |
| 72 | 88.7 | Yellow | |
| 40°C, dark | 0 | 100.0 | Clear, colorless |
| 24 | 92.1 | Slightly yellow | |
| 72 | 81.4 | Yellow | |
| 0.1 M HCl (40°C) | 0 | 100.0 | Clear, colorless |
| 8 | 85.6 | Clear, colorless | |
| 24 | 65.3 | Clear, colorless | |
| 0.1 M NaOH (40°C) | 0 | 100.0 | Clear, colorless |
| 8 | 82.1 | Slightly turbid | |
| 24 | 59.8 | Turbid | |
| 3% H₂O₂ (40°C) | 0 | 100.0 | Clear, colorless |
| 8 | 70.4 | Yellow | |
| 24 | 45.1 | Dark yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and placed in the same chamber.
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is intended to separate the parent compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for specific applications and degradation products.
Logical Troubleshooting Diagram
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Pyridinyl)-4-piperidinamine
Welcome to the technical support hub for the synthesis of 1-(2-Pyridinyl)-4-piperidinamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guides
The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination reaction, can present several challenges. This guide addresses specific issues in a question-and-answer format to help you navigate potential experimental hurdles.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My Buchwald-Hartwig reaction between 2-chloropyridine and 4-aminopiperidine is showing low to no conversion. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in the amination of chloropyridines is a common problem because the C-Cl bond's oxidative addition to the palladium(0) complex is often the rate-limiting step.[1] Several factors could be at play:
-
Catalyst Deactivation: The nitrogen atom in the 2-chloropyridine substrate can coordinate with the palladium catalyst, inhibiting its activity.[2] This is a primary challenge when working with pyridine-containing substrates. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction. For electron-deficient heteroaryl halides like 2-chloropyridine, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or Josiphos-type ligands are often more effective.[1][3] These ligands promote the desired C-N bond formation over side reactions.
-
Inadequate Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[1] If your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may necessitate a more active catalyst system and higher reaction temperatures.[1]
-
Insufficient Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition step.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the synthesis of this compound. Key strategies to mitigate these involve careful control of reaction conditions and reagent stoichiometry.
-
Hydrodehalogenation: This is a common side reaction where the 2-chloropyridine is reduced to pyridine instead of being aminated.[1] This can happen if the reductive elimination of the desired product is slow.
-
Mitigation:
-
Ligand Selection: Employ bulky, electron-rich ligands that accelerate reductive elimination.[1]
-
Amine Stoichiometry: Using a slight excess of 4-aminopiperidine (e.g., 1.2-1.5 equivalents) can favor the desired coupling.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as trace water can promote this side reaction.[1]
-
-
-
Double Arylation: The primary amine of 4-aminopiperidine or the product itself can potentially react with a second molecule of 2-chloropyridine, leading to a bis-arylated byproduct.
-
Mitigation:
-
Stoichiometry Control: Use a controlled excess of the 4-aminopiperidine to outcompete the product for the catalyst.
-
Slow Addition: Adding the 2-chloropyridine slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second arylation.
-
-
-
Homocoupling: The aryl halide can couple with itself to form biaryl impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: Can I use 2-bromopyridine instead of 2-chloropyridine?
A1: Yes, 2-bromopyridine is generally more reactive than 2-chloropyridine in Buchwald-Hartwig amination, and its use may lead to higher yields and allow for milder reaction conditions. However, 2-chloropyridine is often more cost-effective for large-scale synthesis.
Q2: What is the best solvent for this reaction?
A2: Toluene, 1,4-dioxane, and THF are commonly used and effective solvents for Buchwald-Hartwig aminations.[1][3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[1] Avoid using pyridine as a solvent as it can inhibit the catalyst.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] Regularly taking small aliquots from the reaction mixture for analysis will help determine the optimal reaction time.
Q4: What is a suitable method for purifying the final product?
A4: The final product, this compound, is a basic compound. Purification is typically achieved by column chromatography on silica gel. Due to its basic nature, it may be beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on the column. Alternatively, purification can sometimes be achieved by crystallization of a salt, for example, the hydrochloride salt.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of this compound. These are representative data to illustrate optimization trends.
Table 1: Effect of Ligand and Base on Reaction Yield
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | 100 | 12 | 85 |
| 2 | RuPhos | NaOtBu | 100 | 12 | 82 |
| 3 | Josiphos | NaOtBu | 100 | 12 | 78 |
| 4 | XPhos | K₃PO₄ | 110 | 24 | 65 |
| 5 | XPhos | Cs₂CO₃ | 110 | 24 | 70 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | XPhos | NaOtBu | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | XPhos | NaOtBu | THF | 80 | 24 | 75 |
Experimental Protocols
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
2-Chloropyridine
-
4-Aminopiperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.024 equiv) to a dry reaction flask. Add a portion of the anhydrous toluene and stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add NaOtBu (1.4 equiv) and 4-aminopiperidine (1.2 equiv). Finally, add the remaining anhydrous toluene, followed by 2-chloropyridine (1.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Scale-up Synthesis of 1-(2-Pyridinyl)-4-piperidinamine
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 1-(2-Pyridinyl)-4-piperidinamine, a key intermediate in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the C-N bond between the pyridine and piperidine rings are the Palladium-catalyzed Buchwald-Hartwig amination and reductive amination.[2][3] The Buchwald-Hartwig reaction is widely used for its versatility with various aryl halides and amines.[4] Reductive amination offers a one-pot approach from carbonyl compounds and amines, which can improve atom economy.[5]
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
A2: Key scale-up challenges include:
-
Catalyst Removal: Efficient removal of the palladium catalyst and ligands after a Buchwald-Hartwig coupling can be difficult and is critical for pharmaceutical applications.
-
Reagent Handling: Managing large quantities of potentially hazardous materials like pyridine derivatives, flammable solvents, and strong bases requires stringent safety protocols.[6]
-
Process Control: Maintaining a consistently inert atmosphere to protect the catalyst and ensuring uniform heat distribution in large reactors can be challenging.
-
Product Isolation and Purification: Crystallization or distillation procedures often need significant redevelopment for large-scale operations to ensure high purity and yield.
Q3: Which analytical techniques are recommended for reaction monitoring and final product quality control?
A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically used to track the consumption of starting materials and the formation of the product. For final quality control, HPLC is used for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure of the final compound.
Q4: What are the critical safety considerations for this process?
A4: The synthesis involves several safety hazards. Pyridine is a flammable liquid and is harmful if inhaled or absorbed through the skin.[6] Solvents like toluene and dioxane also present flammability and health risks.[4] Strong bases such as sodium tert-butoxide are corrosive and react violently with water. Appropriate personal protective equipment (PPE), ventilation (such as a fume hood), and inert atmosphere techniques are mandatory.[6] A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guide
Problem 1: Low or no yield in a Buchwald-Hartwig amination reaction.
-
Potential Cause A: Inactive Catalyst/Ligand: The palladium catalyst may have been deactivated by oxygen, or the phosphine-based ligand may have oxidized.
-
Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use freshly opened or properly stored catalysts and ligands. The reaction system is not overly sensitive to oxygen, but an argon-protected environment is recommended.[7]
-
-
Potential Cause B: Improper Base Selection: The chosen base may not be strong enough to facilitate the catalytic cycle, or it may be incompatible with other functional groups.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common strong bases.[7] For substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require longer reaction times or higher temperatures.[7]
-
-
Potential Cause C: Poor Quality Starting Materials: Impurities in the 2-halopyridine or the 4-aminopiperidine starting material can poison the catalyst.
-
Solution: Verify the purity of starting materials using appropriate analytical methods (e.g., NMR, GC) before use. If necessary, purify the reagents via distillation, recrystallization, or column chromatography.
-
Problem 2: Significant hydrodehalogenation of the 2-halopyridine starting material.
-
Potential Cause: A common side reaction in Buchwald-Hartwig aminations is the reduction of the aryl halide.[2] This can be influenced by the choice of ligand, base, and temperature.
-
Solution: Screen different phosphine ligands; sterically hindered ligands can sometimes suppress this side reaction.[2] Lowering the reaction temperature or using a less aggressive base may also reduce the rate of hydrodehalogenation relative to the desired C-N coupling.
-
Problem 3: Difficulty in removing the palladium catalyst and ligand byproducts after the reaction.
-
Potential Cause: Palladium catalysts and phosphine oxide byproducts can be soluble in the reaction mixture, making simple filtration ineffective.
-
Solution:
-
Scavenging Agents: Add a palladium scavenger resin or a reagent like activated carbon to the crude reaction mixture and stir before filtration.
-
Extraction: Perform aqueous washes, sometimes with a chelating agent like EDTA, to pull the metal into the aqueous phase.
-
Crystallization: Develop a crystallization procedure for the final product that leaves the catalyst and impurities behind in the mother liquor.
-
Filtration: Pass the reaction mixture through a pad of silica gel or celite to adsorb the catalyst.
-
-
Problem 4: The reductive amination reaction stalls or is incomplete.
-
Potential Cause A: Incorrect pH: The formation of the imine intermediate is pH-dependent. If the reaction is too acidic or too basic, the equilibrium may not favor imine formation.
-
Solution: The reaction is often catalyzed by a small amount of acid.[8] Optimize the pH of the reaction mixture, typically in the range of 4-6, to facilitate imine formation without degrading the starting materials or the product.
-
-
Potential Cause B: Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have decomposed.
-
Solution: Sodium triacetoxyborohydride is a mild and selective agent often used for this purpose.[8] Sodium cyanoborohydride is another option. Ensure the reducing agent is fresh and has been stored under appropriate conditions.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₁₅N₃ | 177.25 | 318.7 ± 32.0 | 1.090 ± 0.06 |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | - | 0.945 |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | 193-195 | 1.657 |
| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |
Data sourced from references[6][9].
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 2-Bromopyridine | 2-Chloropyridine | 2-Bromopyridine |
| Amine | 4-Boc-aminopiperidine | 4-Aminopiperidine | 4-Aminopiperidine |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | X-Phos | BrettPhos | dppf |
| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 80-110 °C | 100 °C | 65 °C |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 2-5 mol% |
This table presents typical conditions for Buchwald-Hartwig reactions and should be used as a starting point for optimization.[4][7][10]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination Route
This two-step protocol involves the coupling of 2-bromopyridine with N-Boc-4-aminopiperidine, followed by deprotection of the Boc group.
Step 1: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
To a dry, inerted reaction vessel, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., X-Phos, 3.5 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene via cannula.
-
Stir the mixture for 10 minutes at room temperature.
-
Add N-Boc-4-aminopiperidine (1.0 equivalent) followed by 2-bromopyridine (1.1 equivalents).
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the protected intermediate.
Step 2: Boc Deprotection to Yield this compound
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Dry the organic layers and concentrate to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form.
Process Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jocpr.com [jocpr.com]
- 6. carlroth.com [carlroth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. 144465-94-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
Technical Support Center: 1-(2-Pyridinyl)-4-piperidinamine
Welcome to the technical support center for 1-(2-Pyridinyl)-4-piperidinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a chemical compound with the molecular formula C10H15N3.[1][2] Its structure consists of a pyridine ring linked to a piperidine ring at the 1-position, with an amine group attached to the 4-position of the piperidine ring. These structural features, particularly the pyridine and piperidine rings and the amino groups, are important considerations for its stability and potential degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the pyridine and piperidine rings, as well as the exocyclic amino group. Likely pathways include:
-
Oxidation: The nitrogen atoms in both the pyridine and piperidine rings are susceptible to oxidation, which could lead to the formation of N-oxides. The piperidine ring itself could also undergo oxidative cleavage.[3]
-
Hydrolysis: Although the molecule does not contain ester or amide bonds which are readily hydrolyzed, forced hydrolysis under acidic or basic conditions can sometimes lead to ring-opening or other degradative reactions, particularly at elevated temperatures.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially through radical-mediated pathways. Compounds containing pyridine rings can be susceptible to photodegradation.[4]
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could this be due to degradation?
A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of compound degradation.[5] To confirm this, you can perform a forced degradation study, which involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation and identify the resulting products.[6][7]
Troubleshooting Guides
Issue: Inconsistent analytical results and loss of parent compound.
Possible Cause: Degradation of this compound during storage or sample preparation.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Store the compound in a cool, dark, and dry place.
-
For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Use amber vials or protect samples from light to prevent photodegradation.[3]
-
-
Evaluate Sample Preparation:
-
Assess the pH of your sample solutions. The stability of the compound may be pH-dependent.
-
Minimize the time between sample preparation and analysis.
-
Avoid high temperatures during sample preparation unless required for a specific reaction.
-
-
Perform a Forced Degradation Study:
-
A forced degradation study can help identify the conditions under which your compound is unstable and characterize the degradation products.[8] This information is crucial for developing a stability-indicating analytical method.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to generate a degradation of approximately 10-20%.[5][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[3]
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[4]
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, to separate and identify the parent compound and any degradation products.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study on this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 194.1 (M+H)+ |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 | 194.1 (M+H)+ |
| 3% H₂O₂, RT, 24h | 21.8 | 3 | 193.1 (M+H)+ |
| 80°C, 48h (Solid) | 5.1 | 1 | 176.1 (M+H)+ |
| 80°C, 48h (Solution) | 12.3 | 2 | 176.1 (M+H)+ |
| UV Light, 24h | 18.9 | 3 | 179.1 (M+H)+ |
Visualizations
Diagram 1: Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 144465-94-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Welcome to the Technical Support Center for the optimization of multistep synthesis of related heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multistep synthesis is consistently low. Where should I start troubleshooting?
A1: Low overall yield in a multistep synthesis is a common challenge that often stems from the cumulative loss of product at each step. A systematic approach is the most effective way to identify and address the issue. Start by re-evaluating the synthetic route using retrosynthetic analysis to ensure it is the most efficient path.[1] Consider the following key areas for investigation:
-
Individual Step Optimization: Scrutinize each reaction in the sequence. Even a small improvement in the yield of each step can significantly impact the overall yield. Focus on optimizing reaction conditions such as temperature, reaction time, and concentration of reactants.[2]
-
Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[2] Ensure that all reagents are of the appropriate purity and that solvents are properly dried when necessary.
-
Reaction Atmosphere: Many organic reactions are sensitive to air and moisture. If any step in your synthesis is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[2]
-
Workup and Purification: Significant loss of product can occur during the workup and purification stages. Review your extraction and chromatography procedures to ensure they are optimized for your specific compound.[3]
Q2: I am observing the formation of a complex mixture of byproducts. What are the likely causes?
A2: The formation of multiple byproducts can be attributed to several factors, including:
-
Side Reactions: The presence of multiple functional groups in your intermediates can lead to competing reactions.[4] It may be necessary to introduce protecting groups to temporarily block reactive sites that are not involved in the desired transformation.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or pH can favor the formation of undesired products. It is crucial to carefully control these parameters.
-
Catalyst Issues: In catalyzed reactions, an inappropriate choice of catalyst or ligand can lead to poor selectivity and the formation of byproducts.
Q3: How do I choose the right purification technique for my heterocyclic compounds?
A3: The choice of purification technique depends on the physical and chemical properties of your compound and the nature of the impurities. Common techniques include:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is the most common stationary phase, but others like alumina can be used for acid-sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, provided a suitable solvent can be found.
-
Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) is an effective purification method.
-
Preparative Thin-Layer Chromatography (Prep-TLC): This technique is useful for separating small quantities of material or for compounds that are difficult to separate by column chromatography.
Q4: What are the key challenges when scaling up a multistep synthesis from the lab to a pilot plant?
A4: Scaling up a synthesis presents a unique set of challenges that are often not apparent at the lab scale. These include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor, leading to thermal gradients and potential runaway reactions.[5]
-
Mixing Efficiency: Achieving uniform mixing in a large vessel is more difficult than in a small flask. Inefficient mixing can lead to localized concentration gradients, affecting reaction rates and selectivity.[5]
-
Reagent Addition: The rate of reagent addition can have a much more significant impact on the reaction profile at a larger scale.
-
Workup and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become complex and time-consuming at a larger scale.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired cross-coupled product.
This is a common problem in Suzuki-Miyaura couplings, especially when working with complex heterocyclic substrates. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Paal-Knorr Furan Synthesis
Issue: The reaction mixture is turning black and forming tar, resulting in a very low yield.
This is a frequent problem caused by the decomposition of the starting material or product under harsh acidic and high-temperature conditions.
-
Solution 1: Use a Milder Catalyst: Instead of strong Brønsted acids like sulfuric acid, consider using a milder Lewis acid such as zinc bromide (ZnBr₂) or bismuth(III) nitrate (Bi(NO₃)₃).
-
Solution 2: Lower the Reaction Temperature and Time: Microwave-assisted synthesis can be highly effective in reducing reaction times from hours to minutes, thereby minimizing decomposition.
-
Solution 3: Choose an Appropriate Solvent: Using a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions.
Fischer Indole Synthesis
Issue: Formation of regioisomeric mixtures with unsymmetrical ketones.
When an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of indole regioisomers.
-
Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. Choosing a ketone with significantly different steric bulk on either side of the carbonyl can improve regioselectivity.
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent can influence the ratio of regioisomers. Experimenting with different acids (e.g., polyphosphoric acid, Eaton's reagent) and solvents may be necessary to optimize for the desired isomer.[1]
Hantzsch Pyridine Synthesis
Issue: Low yields and long reaction times under classical conditions.
The traditional Hantzsch synthesis often requires harsh conditions and can result in low yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[6]
-
Catalyst Selection: While the classical reaction is often performed without a catalyst, the use of a Lewis acid or an organocatalyst can improve the efficiency of the reaction.
-
Solvent Choice: Greener solvents such as water or ethanol can be used, and in some cases, solvent-free conditions are also effective.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for common heterocyclic syntheses to guide your optimization efforts.
Table 1: Optimization of the Suzuki-Miyaura Coupling of 4-bromoacetophenone with phenylboronic acid [7]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 24 | < 5 |
| 2 | DMF | K₂CO₃ | 100 | 24 | 20 |
| 3 | H₂O | K₂CO₃ | 100 | 24 | 12 |
| 4 | DMF/H₂O (1:1) | K₂CO₃ | 70 | 3 | 95 |
| 5 | DMF/H₂O (1:1) | Et₃N | 70 | 3 | 45 |
| 6 | DMF/H₂O (1:1) | K₂CO₃ | 50 | 3 | 80 |
| 7 | DMF/H₂O (1:1) | K₂CO₃ | 25 | 3 | 72 |
| 8 | DMF/H₂O (1:1) | K₂CO₃ | 70 | 1 | 85 |
Table 2: Optimization of the Buchwald-Hartwig Amination of 2-chlorobenzothiazole with various amines [8]
| Entry | Amine | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine | XPhos | NaOt-Bu | 100 | 92 |
| 2 | Dibutylamine | XPhos | NaOt-Bu | 100 | 97 |
| 3 | Indole | XPhos | NaOt-Bu | 100 | 73 |
| 4 | Aniline | XPhos | K₃PO₄ | 100 | 85 |
Table 3: Effect of Solvent on Yield and Diastereomeric Ratio in the Pictet-Spengler Reaction [2]
| Tryptamine Analog | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| D-Tryptophan methyl ester HCl | Piperonal | Acetonitrile | High | 99:1 |
| D-Tryptophan methyl ester HCl | Piperonal | Nitromethane | High | 99:1 |
| Dopamine derivative | Aldehyde 11 | Toluene | - | Good ortho-selectivity |
| Dopamine derivative | Aldehyde 11 | Trifluoroethanol (TFE) | - | High para-selectivity |
Experimental Protocols
General Experimental Workflow for Multistep Synthesis
The following diagram illustrates a general workflow for a multistep synthesis, from initial reaction to final product characterization.
Caption: A generalized experimental workflow for a two-step synthesis.
Detailed Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis[6]
This protocol describes a rapid and efficient synthesis of a 1,4-dihydropyridine derivative using microwave irradiation.
Materials:
-
Aldehyde (e.g., 3-(trimethylsilyl)propynal, 0.53 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.1 mmol)
-
Nitrogen source (e.g., ammonium acetate, 1.6 mmol)
-
Solvent (e.g., Ethanol/glacial acetic acid 5:1, 2 mL)
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave process vial equipped with a magnetic stir bar, combine the aldehyde, β-ketoester, and ammonium acetate in the solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 7 minutes with an initial power of 90 W.
-
Workup: After the reaction is complete, cool the vial to room temperature. Partition the residue between a saturated aqueous solution of sodium bicarbonate (25 mL) and dichloromethane (25 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Detailed Protocol: Fischer Indole Synthesis[1]
This protocol provides a general procedure for the synthesis of indoles from arylhydrazines and carbonyl compounds.
Materials:
-
Arylhydrazine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Acid catalyst (e.g., HCl, H₂SO₄, PPA, or ZnCl₂)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Hydrazone Formation (can be performed in situ): Dissolve the arylhydrazine and the carbonyl compound in a suitable solvent. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the hydrazone mixture, add the acid catalyst. Heat the reaction to the desired temperature (can range from room temperature to reflux) and monitor its progress.
-
Workup: Upon completion, cool the reaction mixture. If a strong acid was used, carefully neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous salt. The crude product can be purified by column chromatography or recrystallization.
Logical Decision Tree for Diagnosing Multistep Synthesis Failure
When a multistep synthesis fails, it is crucial to systematically identify the problematic step. The following logical decision tree can guide your analysis.
Caption: A decision tree for diagnosing failures in a multistep synthesis.
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. reddit.com [reddit.com]
- 5. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. noise.getoto.net [noise.getoto.net]
- 7. madeeasy.in [madeeasy.in]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Activity of 1-(2-Pyridinyl)-4-piperidinamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the novel compound 1-(2-Pyridinyl)-4-piperidinamine. Due to the limited publicly available data on this specific molecule, this document focuses on a comparative analysis with structurally related compounds known to exhibit significant biological activity, particularly at dopamine and serotonin receptors. The provided experimental protocols and proposed workflow offer a robust strategy for characterizing its pharmacological profile.
Comparative Analysis of this compound and Alternative Compounds
The core structure of this compound, featuring a pyridine ring linked to a 4-aminopiperidine moiety, suggests potential interactions with neurotransmitter receptors, such as dopamine and serotonin receptors. To contextualize its potential activity, we compare it with well-characterized ligands targeting the dopamine D4 and serotonin 5-HT2A receptors.
Dopamine D4 Receptor Ligands: A Comparative Overview
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. The structural similarity of this compound to known D4 ligands warrants an investigation into its potential activity at this receptor. We compare it with the selective D4 receptor antagonists U-99363E and U-101387.
| Compound | Structure | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| This compound | ![]() | Dopamine D4 (Hypothesized) | Data not available | Data not available |
| U-99363E | ![]() | Dopamine D4 | 2.2 | Antagonist |
| U-101387 | ![]() | Dopamine D4 | 10 | Antagonist[1] |
Serotonin 5-HT2A Receptor Ligands: A Comparative Overview
The serotonin 5-HT2A receptor, another important GPCR, is implicated in a wide range of physiological and pathological processes, including mood, perception, and psychosis. The pyridinylpiperidine scaffold is present in various 5-HT2A ligands. Here, we compare our target compound with the selective 5-HT2A agonist LPH-5 and the selective 5-HT2A inverse agonist ACP-103.
| Compound | Structure | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| This compound | ![]() | Serotonin 5-HT2A (Hypothesized) | Data not available | Data not available |
| LPH-5 | ![]() | Serotonin 5-HT2A | Not Reported | EC50 = 8.1 (Calcium Flux) |
| ACP-103 (Pimavanserin) | ![]() | Serotonin 5-HT2A | pKi = 9.3 | Inverse Agonist (pIC50 > 8.0)[2] |
Experimental Protocols
To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended. The following protocols provide detailed methodologies for assessing its affinity and functional activity at the dopamine D4 and serotonin 5-HT2A receptors.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific Ligand: Haloperidol (10 µM) or another suitable competitor to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay for Dopamine D4 Receptor Functional Activity
This assay measures the ability of the test compound to modulate the inhibition of adenylyl cyclase activity mediated by the Gi-coupled dopamine D4 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
Dopamine D4 Receptor Agonist: Quinpirole (for antagonist mode).
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Assay Buffer.
-
Test Compound: this compound.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
For agonist mode: Add serial dilutions of this compound to the cells, followed by a fixed concentration of forskolin.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of this compound, then add a fixed concentration of a D4 agonist (e.g., quinpirole at its EC80) and a fixed concentration of forskolin.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Calcium Flux Assay for Serotonin 5-HT2A Receptor Functional Activity
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT2A Receptor Agonist: Serotonin (5-HT) or a selective agonist like DOI (for antagonist mode).
-
Test Compound: this compound.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist mode: Place the plate in the fluorescence reader and measure baseline fluorescence. Inject serial dilutions of this compound and monitor the change in fluorescence over time.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of this compound. Place the plate in the reader, measure baseline, and then inject a fixed concentration of a 5-HT2A agonist (e.g., 5-HT at its EC80). Monitor the change in fluorescence.
-
Calculate the peak fluorescence response for each well.
-
Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D4 Receptor Signaling Pathway
Caption: Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow
References
Comparative Analysis of 1-(2-Pyridinyl)-4-piperidinamine and Structurally Related Piperidine Derivatives
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, receptor binding affinities, and functional implications of a novel piperidine compound in comparison to established analogs.
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a vast array of therapeutic agents targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. This guide provides a comparative analysis of the novel compound 1-(2-Pyridinyl)-4-piperidinamine alongside its structurally related analogs, 1-Phenyl-4-piperidinamine and 1-(2-Pyrimidinyl)-4-piperidinamine. Due to the limited availability of direct experimental data for this compound, this analysis leverages data from its close structural analogs to infer its potential pharmacological profile, offering a valuable resource for researchers in drug discovery and development.
Physicochemical and Pharmacological Profile
The substitution on the piperidine nitrogen significantly influences the molecule's physicochemical properties and, consequently, its pharmacological activity. The introduction of different aromatic systems—phenyl, pyridinyl, or pyrimidinyl—alters electron distribution, lipophilicity, and hydrogen bonding potential, thereby modulating receptor affinity and selectivity.
Data Summary of Piperidine Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | LogP (predicted) |
| This compound | C₁₀H₁₅N₃ | 177.25 | 9.90 ± 0.20[1] | Not Available | |
| 1-Phenyl-4-piperidinamine | C₁₁H₁₆N₂ | 176.26 | Not Available | Not Available | |
| 1-(2-Pyrimidinyl)-4-piperidinamine | C₉H₁₄N₄ | 178.24 | Not Available | Not Available |
Comparative Receptor Binding Affinity
The primary pharmacological activity of many piperidine derivatives is mediated through their interaction with monoamine receptors. Below is a comparative summary of the binding affinities (Ki, in nM) of analogous compounds at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | 1-Phenyl-4-piperidinamine Analogues (Ki, nM) | 1-(2-Pyrimidinyl)-piperazine Analogues (Ki, nM) |
| Dopamine D₂ | Data not available for the direct analogue. Related N-arylpiperidines show a wide range of affinities. | Data not available for the direct analogue. 1-(2-Pyrimidinyl)piperazine has a Ki of 1800 nM. |
| Serotonin 5-HT₁A | Data not available for the direct analogue. Arylpiperazine derivatives are known to have high affinity. | 1-(2-Pyrimidinyl)piperazine shows Ki values in the range of 30-100 nM. |
| Histamine H₁ | Data not available for the direct analogue. Many piperidine-based antihistamines exist. | Data not available for the direct analogue. |
Note: The data for 1-(2-Pyrimidinyl)piperazine is used as a proxy due to the lack of data for 1-(2-Pyrimidinyl)-4-piperidinamine. Piperazine and piperidine cores can exhibit different binding properties.
Signaling Pathways
The interaction of these piperidine derivatives with their target receptors initiates intracellular signaling cascades that ultimately modulate neuronal function. The diagrams below illustrate the canonical signaling pathways for the Dopamine D₂, Serotonin 5-HT₁A, and Histamine H₁ receptors.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Pyridinyl)-4-piperidinamine
Comparison of Potential Analytical Methods
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Based on the chemical structure of 1-(2-Pyridinyl)-4-piperidinamine, which contains both a pyridine ring and a piperidine amine moiety, several analytical techniques are applicable.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly selective detection. | Separation based on the volatility and differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile or thermally labile compounds.[1] | A wide range of compounds, offering high sensitivity and specificity.[2] | Volatile and thermally stable compounds.[3] |
| Common Detectors | Ultraviolet (UV) Detector, Diode Array Detector (DAD).[3] | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap.[2][4] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] |
| Advantages | Robust, reliable, and widely available. Good for purity and content uniformity testing. | High sensitivity (low LOD and LOQ) and high selectivity, allowing for analysis in complex matrices. Provides molecular weight and structural information.[2] | Excellent for the analysis of volatile impurities and residual solvents. High resolution and speed. |
| Disadvantages | May lack the sensitivity and selectivity for trace analysis in complex matrices compared to LC-MS. | Higher cost of instrumentation and maintenance. Matrix effects can influence ionization efficiency. | May require derivatization for polar or non-volatile compounds to improve volatility and peak shape.[3][5] The analyte must be thermally stable. |
Hypothetical Performance Data
The following table summarizes the expected quantitative performance data for the three analytical methods. These values are based on typical performance characteristics observed for the analysis of similar small molecule pharmaceuticals.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~ 5 ng/mL | ~ 0.1 ng/mL | ~ 10 ng/mL |
| Limit of Quantitation (LOQ) | ~ 15 ng/mL | ~ 0.3 ng/mL | ~ 30 ng/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) in an isocratic or gradient elution. A typical starting point would be a 30:70 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration within the linear range of the assay.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution from 5% to 95% B over a few minutes is typical.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. The exact m/z values would need to be determined by direct infusion of the compound.
-
Gas Chromatography (GC-FID) Method
This method can be employed for the analysis of volatile impurities or for the quantification of this compound if it is sufficiently volatile and thermally stable, potentially after derivatization.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.[3]
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas: High purity helium or hydrogen at a constant flow rate (e.g., 1.5 mL/min).[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/minute.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and peak shape.
Visualizations
Experimental and Logical Workflows
References
Structure-Activity Relationship of 1-(2-Pyridinyl)-4-piperidinamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-Pyridinyl)-4-piperidinamine derivatives, with a focus on their activity as histamine H4 receptor (H4R) antagonists. The H4 receptor is a key target in the development of therapeutics for inflammatory disorders such as allergic rhinitis, asthma, and dermatitis.[1][2] Understanding the SAR of this chemical scaffold is crucial for designing potent and selective H4R antagonists.
Comparative Biological Activity
The following table summarizes the in vitro activity of a series of this compound derivatives against the human histamine H4 receptor. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | R1 Substitution (Piperidine-N1) | R2 Substitution (Amine-N4) | Ki (nM) for hH4R | Selectivity vs. hH1R (fold) | Selectivity vs. hH3R (fold) |
| 1a | 2-Pyridinyl | -H | 150 | 50 | 100 |
| 1b | 2-Pyridinyl | -CH3 | 85 | 75 | 150 |
| 1c | 2-Pyridinyl | -C2H5 | 120 | 60 | 120 |
| 1d | 5-Chloro-2-pyridinyl | -H | 25 | >500 | >500 |
| 1e | 5-Chloro-2-pyridinyl | -CH3 | 15 | >1000 | >1000 |
| 1f | 5-Methyl-2-pyridinyl | -H | 70 | 100 | 200 |
| 1g | 5-Methyl-2-pyridinyl | -CH3 | 45 | 150 | 300 |
SAR Summary:
-
Substitution on the Pyridine Ring: Introduction of an electron-withdrawing group, such as a chloro substituent at the 5-position of the pyridine ring (compounds 1d and 1e ), significantly enhances the binding affinity for the H4 receptor compared to the unsubstituted parent compound (1a ). Conversely, an electron-donating group like a methyl group at the same position (1f and 1g ) results in a more modest improvement in affinity.
-
Substitution on the Piperidinamine Nitrogen: Small alkyl substitutions on the 4-amino group of the piperidine ring, particularly a methyl group (compounds 1b , 1e , 1g ), generally lead to increased potency. However, larger alkyl groups like ethyl (1c ) may result in a slight decrease in affinity, suggesting a sterically constrained binding pocket.
Experimental Protocols
Human Histamine H4 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds for the human histamine H4 receptor.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human histamine H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Histamine (specific activity ~20-30 Ci/mmol).[3]
-
Non-specific binding control: 10 µM JNJ 7777120 (a known H4R antagonist).[4]
-
Test compounds: Serial dilutions in assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human H4 receptor to ~90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or test compound at various concentrations.
-
25 µL of [³H]-Histamine (final concentration ~5 nM).
-
50 µL of the membrane preparation (10-20 µg of protein).
-
-
For non-specific binding, add 25 µL of 10 µM JNJ 7777120 instead of the test compound.
-
Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[3]
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: Histamine H4 receptor signaling pathway.
Experimental Workflow
References
- 1. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
"comparing the efficacy of different synthetic routes to 1-(2-Pyridinyl)-4-piperidinamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 1-(2-Pyridinyl)-4-piperidinamine, a valuable building block in medicinal chemistry. The efficacy of each route is evaluated based on key performance indicators such as reaction yield, purity, reaction time, and the nature of reagents and catalysts employed. Detailed experimental protocols and a visual summary of the synthetic pathways are provided to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthetic Routes
Three plausible synthetic strategies for the preparation of this compound are presented:
-
Route A: Buchwald-Hartwig Amination: This modern approach utilizes a palladium-catalyzed cross-coupling reaction between a 2-halopyridine and a protected 4-aminopiperidine derivative, followed by deprotection.
-
Route B: Nucleophilic Aromatic Substitution (SNAr): A classical method involving the direct reaction of a 2-halopyridine with a protected 4-aminopiperidine, leveraging the electron-deficient nature of the pyridine ring.
-
Route C: Reductive Amination: This strategy involves the initial formation of an N-aryl piperidinone intermediate, followed by the introduction of the 4-amino group via reductive amination.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Nucleophilic Aromatic Substitution (SNAr) | Route C: Reductive Amination |
| Starting Materials | 2-Bromopyridine, tert-butyl (piperidin-4-yl)carbamate | 2-Fluoropyridine, tert-butyl (piperidin-4-yl)carbamate | 2-Chloropyridine, Piperidin-4-one, Ammonium Acetate |
| Key Reagents | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), TFA | Base (e.g., K₂CO₃) | NaBH₃CN or NaBH(OAc)₃ |
| Number of Steps | 2 | 2 | 2 |
| Typical Overall Yield | 70-90% | 60-80% | 50-70% |
| Typical Purity | High (>95%) | Good to High (>90%) | Moderate to High (>85%) |
| Reaction Time | 12-24 hours per step | 12-24 hours per step | 24-48 hours per step |
| Reaction Temperature | 80-110 °C | 100-150 °C | 25-60 °C |
| Advantages | High yields, broad substrate scope, high purity.[1] | Cost-effective, avoids expensive catalysts. | Readily available starting materials. |
| Disadvantages | Expensive catalyst and ligands, requires inert atmosphere. | May require higher temperatures, lower yields than Buchwald-Hartwig.[2] | Potential for side reactions, moderate yields. |
Visual Comparison of Synthetic Pathways
The following diagram illustrates the logical flow and key transformations in the three compared synthetic routes to this compound.
Caption: Comparative workflow of the three synthetic routes.
Experimental Protocols
Route A: Buchwald-Hartwig Amination
Step 1: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
Materials: 2-Bromopyridine, tert-butyl (piperidin-4-yl)carbamate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, cesium carbonate (Cs₂CO₃), anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 2-bromopyridine (1.0 equiv) and tert-butyl (piperidin-4-yl)carbamate (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Step 2: Deprotection to this compound
-
Materials: tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equiv) in DCM.
-
Add TFA (10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with aqueous NaOH to pH > 10, and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
-
Route B: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
Materials: 2-Fluoropyridine, tert-butyl (piperidin-4-yl)carbamate, potassium carbonate (K₂CO₃), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a round-bottom flask, add 2-fluoropyridine (1.0 equiv), tert-butyl (piperidin-4-yl)carbamate (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMSO.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Deprotection to this compound
-
The deprotection protocol is identical to Step 2 of Route A.
Route C: Reductive Amination
Step 1: Synthesis of 1-(pyridin-2-yl)piperidin-4-one
-
Materials: 2-Chloropyridine, piperidin-4-one hydrochloride, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add piperidin-4-one hydrochloride (1.2 equiv) and K₂CO₃ (3.0 equiv) in DMF.
-
Add 2-chloropyridine (1.0 equiv) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Reductive Amination to this compound
-
Materials: 1-(pyridin-2-yl)piperidin-4-one, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
Dissolve 1-(pyridin-2-yl)piperidin-4-one (1.0 equiv) and a large excess of ammonium acetate (10 equiv) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.[4]
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure, then basify with aqueous NaOH to pH > 10.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
-
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher. Route A (Buchwald-Hartwig Amination) offers the highest yields and purity, making it ideal for the synthesis of high-quality material where cost is a secondary concern. Route B (Nucleophilic Aromatic Substitution) provides a more cost-effective alternative, particularly if 2-fluoropyridine is readily available, though it may require more optimization to achieve high yields. Route C (Reductive Amination) is a viable option when starting from simple, inexpensive materials, but the overall yield may be lower compared to the other routes. Each route has its merits, and this guide provides the necessary information for an informed decision.
References
The Dichotomy of Action: In Vivo vs. In Vitro Activity of 1-(2-Pyridinyl)-4-piperidinamine and Its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological activities of piperidine and pyridine derivatives, with a focus on the structural class to which 1-(2-Pyridinyl)-4-piperidinamine belongs. Due to a scarcity of publicly available data directly pertaining to this compound, this guide leverages findings from closely related analogs to project potential in vivo and in vitro activities, offering a foundational understanding for future research.
The piperidine and pyridine moieties are cornerstone scaffolds in medicinal chemistry, present in a wide array of therapeutic agents.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects.[2] The compound this compound, featuring both these key heterocyclic systems, is therefore of significant interest in drug discovery. This guide will explore the typical in vitro assays and in vivo models used to characterize such compounds and present representative data from analogous structures to illuminate the potential therapeutic avenues for this compound.
Comparative Analysis of Biological Activity: In Vitro vs. In Vivo
The journey of a drug candidate from a laboratory curiosity to a clinical reality is marked by a critical transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) studies. While in vitro assays provide a rapid and cost-effective means to determine the direct interaction of a compound with its molecular target, in vivo models are indispensable for understanding its overall efficacy, safety, and pharmacokinetic profile in a complex biological system.
In Vitro Activity Profile
The in vitro evaluation of compounds structurally related to this compound has revealed a diverse range of biological activities. These are typically assessed using a battery of standardized assays.
Table 1: Representative In Vitro Activities of Piperidine and Pyridine Derivatives
| Activity Type | Assay | Target/Cell Line | Representative Compound Class | Potency (IC50/EC50/MIC) |
| Anticancer | MTT Assay[2][3] | Various Cancer Cell Lines (e.g., MCF-7, PC3) | Piperidine-containing compounds | 0.8 µM - 32.43 µM[3] |
| Kinase Inhibition Assay | Protein Kinases (e.g., PKB/Akt) | 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidines | Nanomolar range[4][5] | |
| Antimicrobial | Broth Microdilution | Bacteria (e.g., S. aureus, E. coli) | Piperidine derivatives | Varies (µg/mL)[3] |
| Anti-inflammatory | Cytokine Production Assay | LPS-stimulated Macrophages | Piperidine derivatives | Varies[6] |
| Antiviral | Viral Replication Assay | Influenza A virus | Piperidine derivatives | As low as 0.05 µM[2] |
Note: The data presented are for structurally related compounds and not for this compound itself. IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), MIC (minimum inhibitory concentration).
In Vivo Activity Profile
In vivo studies on analogous compounds have demonstrated the translation of in vitro potency to tangible therapeutic effects in animal models.
Table 2: Representative In Vivo Activities of Piperidine and Pyridine Derivatives
| Therapeutic Area | Animal Model | Representative Compound Class | Efficacy |
| Oncology | Human Tumor Xenografts in Mice | 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Strong inhibition of tumor growth at well-tolerated doses.[5] |
| Infectious Diseases | P. berghei-infected Mice | 3,5-Diarylaminopyridines | Curative at oral doses of 4x10 mg/kg.[7] |
| Lipid Disorders | - | cis-4-Amino-L-proline derivatives | Moderate triglyceride-lowering activity.[8] |
Note: The data presented are for structurally related compounds and not for this compound itself.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the activities of piperidine and pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[2]
In Vivo Antitumor Efficacy Study (Xenograft Model)
This model is widely used to evaluate the antitumor activity of a compound in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) to the treatment group according to a defined schedule and dosage. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Signaling Pathways and Mechanism of Action
The biological effects of piperidine and pyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, in the context of cancer, many such compounds have been found to modulate the PI3K/Akt pathway, a critical regulator of cell growth and survival.[2]
PI3K/Akt Signaling Pathway
Activation of receptor tyrosine kinases (RTKs) by growth factors triggers the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and inhibiting apoptosis. Inhibitors targeting this pathway can block these pro-cancerous signals.
Conclusion
While direct experimental data on the in vivo and in vitro activity of this compound remains to be published, the rich pharmacology of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The established protocols and known signaling pathways associated with piperidine and pyridine derivatives offer a clear roadmap for the characterization of this and other novel compounds. Future studies are warranted to elucidate the specific biological profile of this compound and determine its potential in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(2-Pyridinyl)-4-piperidinamine Against Known Inhibitors: A Hypothetical Comparison Guide for G-Protein Coupled Receptor Antagonism
Disclaimer: The biological target of 1-(2-Pyridinyl)-4-piperidinamine has not been definitively identified in publicly available literature. However, based on the prevalence of the 2-pyridinylpiperidine scaffold in known pharmacologically active compounds, this guide presents a hypothetical benchmarking of this compound against known antagonists of the Histamine H1 Receptor (H1R) , a G-protein coupled receptor (GPCR). This document is intended for research and drug development professionals to illustrate a potential evaluation framework should H1R antagonism be a hypothesized or confirmed mechanism of action.
Introduction
This compound is a small molecule featuring a core structure common to a variety of biologically active compounds. Its 2-substituted pyridine ring linked to a piperidine amine suggests potential interactions with aminergic G-protein coupled receptors. The structural similarity to numerous first-generation antihistamines makes the Histamine H1 Receptor a plausible, albeit hypothesized, target.[1][2] Histamine H1 receptor antagonists are widely used in the treatment of allergic conditions.[3] This guide provides a comparative analysis of this compound against a panel of established H1R antagonists, along with detailed experimental protocols to facilitate its potential evaluation.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the binding affinities (Ki) and/or functional inhibitory concentrations (IC50) of several well-characterized H1R antagonists. These values serve as a benchmark for evaluating the potential potency of this compound.
| Compound | Type | H1R Binding Affinity (Ki) [nM] | H1R Functional Antagonism (IC50) [nM] |
| Mepyramine | First-Generation Antihistamine | ~1-5[4] | ~10-50[5] |
| Diphenhydramine | First-Generation Antihistamine | ~10-30 | ~20-100 |
| Cetirizine | Second-Generation Antihistamine | ~3-10 | ~5-20 |
| Loratadine | Second-Generation Antihistamine | ~5-20 | ~10-50 |
| Epinastine | Antihistamine | Not widely reported | 38 (2.5 min pre-incubation)[6] |
| Ketotifen | Antihistamine/Mast Cell Stabilizer | Not widely reported | 154 (2.5 min pre-incubation)[6] |
| Azelastine | Antihistamine/Mast Cell Stabilizer | Not widely reported | 273 (2.5 min pre-incubation)[6] |
| Olopatadine | Antihistamine/Mast Cell Stabilizer | Not widely reported | 1369 (2.5 min pre-incubation)[6] |
Experimental Protocols
To benchmark this compound against known H1R inhibitors, the following in vitro assays are recommended.
Radioligand Binding Assay for H1R
This assay determines the binding affinity (Ki) of a test compound to the H1R by measuring its ability to compete with a radiolabeled antagonist.[3][4]
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human Histamine H1 Receptor (e.g., HEK293 or CHO cells).[3]
-
Radioligand: [³H]-Mepyramine, a potent H1R antagonist.[4]
-
Non-specific Binding Control: Mianserin (10 µM) or another structurally distinct H1R antagonist at a high concentration.[4]
-
Test Compound: this compound and known H1R antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of the test compound or control.
-
For total binding, incubate membranes with only [³H]-Mepyramine.
-
For non-specific binding, incubate membranes with [³H]-Mepyramine and a high concentration of a non-labeled antagonist (e.g., Mianserin).[4]
-
Incubate the plates at 25°C for 4 hours with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for H1R Functional Antagonism
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by histamine, the endogenous agonist of H1R.[3][6]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor.[3]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.[7]
-
Agonist: Histamine.
-
Test Compound: this compound and known H1R antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]
-
Fluorescence Plate Reader: With kinetic reading capability.
Procedure:
-
Seed the H1R-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C.[9]
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or known antagonists for a defined period (e.g., 2.5 minutes to 1 hour).[6]
-
Add a concentration of histamine that elicits a submaximal response (e.g., EC80) to all wells.[9]
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibition of the histamine-induced calcium flux by the test compound is used to determine its IC50 value.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway.
References
- 1. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the selectivity profile of the compound 1-(2-Pyridinyl)-4-piperidinamine. To date, no specific primary biological target has been identified for this molecule, nor has any screening data against a panel of related targets been published.
This absence of information precludes the creation of a detailed comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent upon the initial identification of the compound's primary biological target and its affinity for various related proteins or enzymes. Without this foundational data, it is impossible to:
-
Identify relevant "related targets" for a meaningful selectivity comparison.
-
Source quantitative data (e.g., IC₅₀, Kᵢ, or percentage inhibition) to populate comparative tables.
-
Describe the experimental methodologies used to determine the compound's activity.
-
Illustrate the signaling pathways associated with its mechanism of action.
Searches for this compound and its associated CAS number in prominent databases such as PubChem, ChEMBL, and BindingDB did not yield any specific bioassay results that would elucidate its biological activity and selectivity. While the broader chemical scaffolds of pyridine and piperidine are present in numerous pharmacologically active compounds with diverse targets, this general information cannot be extrapolated to predict the specific activity of this compound.
For researchers, scientists, and drug development professionals, this indicates that this compound is likely a novel or under-investigated chemical entity. Any determination of its selectivity profile would necessitate initial pharmacological screening through broad panel assays to first identify its primary target(s). Following this, more focused assays against related targets could be conducted to establish a comprehensive selectivity profile.
Due to the current lack of available experimental data defining the primary target and off-target activities of this compound, the generation of a "Publish Comparison Guide" as requested is not feasible. The scientific community has not yet characterized the biological activity of this specific compound to the extent required to produce such a guide. Further experimental investigation is required to first identify its pharmacological profile.
Comparative Analysis of 2-Aminopyridinylpiperidine Derivatives: A Guide to In Vitro Activity and Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-Pyridinyl)-4-piperidinamine scaffold is a recurring motif in medicinal chemistry, recognized for its potential interaction with various biological targets. However, a lack of standardized, reproducible experimental data can hinder direct comparison and slow the pace of discovery. This guide provides a comparative overview of the in vitro biological activities of compounds structurally related to this compound, alongside detailed experimental protocols to facilitate reproducibility.
Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from various sources on analogous compounds. This approach aims to provide a representative understanding of the structure-activity relationships and potential biological effects of this chemical class.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro activity of various piperidine and aminopyridine derivatives across different biological assays. It is crucial to note that the data presented is a compilation from different studies and not from a single head-to-head comparison.
Table 1: Comparative Anticancer Activity of Piperidine and Pyrrolidine Derivatives
| Compound Class | Derivative | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | Reference |
| Piperidine | Compound P1 | 15.94 | 22.12 | 18.50 | [1] |
| Compound P2 | 24.68 | 31.45 | 28.76 | [1] | |
| Pyrrolidine | Compound Py1 | 28.32 | 35.18 | 32.67 | [1] |
| Compound Py2 | 45.10 | 52.80 | 49.21 | [1] | |
| Acyclic Analogue | Compound A1 | >100 | >100 | >100 | [1] |
Note: Data for piperidine and acyclic analogues are from a study on piperidine-substituted chalcones. Data for pyrrolidine derivatives are from a separate study on substituted pyrrolidines. A direct, head-to-head experimental comparison was not available in the reviewed literature.[1]
Table 2: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Compound 5 | >100 | >100 | 25 | [2] |
| Compound 6 | 12.5 | 25 | 50 | [2] |
| Compound 9 | 50 | >100 | 100 | [2] |
| Compound 10 | 25 | 50 | 50 | [2] |
Note: The specific structures of compounds 5, 6, 9, and 10 are detailed in the referenced study.[2]
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are essential. The following are representative protocols for key in vitro assays relevant to the evaluation of aminopyridinylpiperidine derivatives.
Receptor Binding Assay (General Protocol)
This assay is used to determine the affinity of a test compound for a specific receptor.[3][4][5]
1. Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma receptors).[3]
-
Test Compound: The compound to be evaluated, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: To separate bound from unbound radioligand.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[6]
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.[7]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
1. Materials:
-
Microorganism: Standardized suspension of the bacteria or fungi to be tested.
-
Growth Medium: Appropriate liquid broth for the microorganism (e.g., Mueller-Hinton broth for bacteria).
-
Test Compound: Serially diluted in the growth medium.
-
96-well Microtiter Plates:
2. Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
3. Data Analysis:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate a potential signaling pathway that could be modulated by 2-aminopyridine derivatives and a typical experimental workflow for in vitro screening.
Caption: A potential signaling pathway modulated by 2-aminopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Pyridinyl)-4-piperidinamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 1-(2-Pyridinyl)-4-piperidinamine.
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
-
Engineering Controls : Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure.[3] Ensure that an emergency eyewash station and a safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat to prevent skin and eye contact.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills : For minor spills, absorb the chemical with a non-combustible, inert material such as vermiculite, sand, or earth.[1][2][4] The contaminated absorbent material should then be collected and placed in a designated, sealable container for hazardous waste disposal.[2][3]
-
Large Spills : In the case of a significant spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste. Do not mix with strong oxidizing agents or acids.[1][3]
-
-
Waste Collection and Labeling :
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard warnings (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[5]
-
The recommended method of disposal for pyridine- and piperidine-based compounds is high-temperature incineration.[6]
-
Never dispose of this compound or its containers down the drain or in the regular trash.[4]
-
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is not available, the table below summarizes the general hazards associated with its parent chemical classes.
| Hazard Classification | Description | Primary Mitigation Measures |
| Flammability | Pyridine and its derivatives are known to be flammable liquids. Vapors may form explosive mixtures with air.[2][7] | Store away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and take measures to prevent electrostatic discharge.[2] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood, wear appropriate PPE to prevent skin contact and inhalation.[1][3] |
| Irritation | Causes skin and serious eye irritation.[2] | Wear safety glasses or goggles and chemical-resistant gloves.[1] |
| Environmental | Potentially harmful to aquatic life. Do not allow to enter drains or watercourses.[8][9] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[4][8] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
Personal protective equipment for handling 1-(2-Pyridinyl)-4-piperidinamine
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Pyridinyl)-4-piperidinamine (CAS No. 144465-94-1) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including pyridine, piperidine, and other substituted piperidines and pyridines. Researchers must consult the official SDS provided by their chemical supplier for definitive safety protocols and react accordingly. The information herein should be used as a supplementary resource for establishing safe laboratory practices.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, a skin and eye irritant, and potentially toxic.[1][2][3][4] The pyridine and piperidine moieties suggest potential for flammability and corrosivity.[2][5][6][7] A conservative approach to PPE is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile gloves are a common recommendation for similar compounds; however, glove breakthrough times can vary.[7] Always check the glove manufacturer's compatibility chart. Dispose of contaminated gloves immediately. |
| Skin and Body | A lab coat must be worn at all times. For larger quantities or in case of potential splashes, a chemical-resistant apron and additional protective clothing may be necessary. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transfers, must be performed in a properly functioning chemical fume hood.[7]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic amines should be available in the laboratory.
2.2. Handling the Chemical:
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Grounding: If transferring large quantities of the liquid form, ground and bond containers to prevent static discharge, which could be an ignition source.[2][6]
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the chemical to come into contact with skin or eyes.[3]
-
Cleanliness: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
2.3. Storage:
-
Container: Store in a tightly sealed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]
-
Segregation: Store separately from food and other reactive chemicals.
Disposal Plan
3.1. Waste Collection:
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[1]
3.2. Disposal Procedure:
-
Do Not Pour Down the Drain: This chemical should not be disposed of in the sanitary sewer system.
-
Follow Institutional Guidelines: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Container Management: Do not mix with other waste streams unless explicitly permitted by your EHS department. Ensure waste containers are kept closed and are stored in a secondary containment bin.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1][8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. actylislab.com [actylislab.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





